Nicoracetam
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(6-methoxypyridine-3-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-4-8(7-12-9)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMMDVSGDYEVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155852 | |
| Record name | Nicoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128326-80-7 | |
| Record name | Nicoracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICORACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U10GC2V6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nicoracetam: A Technical Guide to an Enigmatic Nootropic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicoracetam is a lesser-known member of the racetam family of nootropic compounds. While its chemical structure is defined, a comprehensive body of public-domain research on its specific physicochemical properties, pharmacological activities, and mechanism of action is notably absent. This technical guide provides a detailed overview of the available information on this compound, placed within the broader context of the more extensively studied racetam class of drugs. Due to the scarcity of direct data, this document also presents a comparative analysis with well-known racetams such as Piracetam and Aniracetam, and proposes hypothetical signaling pathways and experimental workflows to guide future research on this compound.
Chemical Structure and Identifiers
This compound is identified in the PubChem database with the compound ID 3047790.[1] Its fundamental chemical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(2-oxo-1-pyrrolidinyl)nicotinamide | PubChem[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 220.23 g/mol | PubChem[1] |
| SMILES String | C1CC(N(C1=O)C(=O)C2=CN=CC=C2)=O | PubChem[1] |
| 2D Structure | PubChem[1] |
Physicochemical and Pharmacological Properties: A Data Gap
A thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the physicochemical and pharmacological properties of this compound. Quantitative data on solubility, melting point, pKa, logP, and specific receptor binding affinities are not reported. Similarly, there are no published preclinical or clinical studies detailing its pharmacokinetic and pharmacodynamic profiles.
For the purpose of providing context to researchers, the following table summarizes key properties of two well-characterized racetams, Piracetam and Aniracetam. It is crucial to note that these values are not transferable to this compound and are provided for comparative purposes only.
| Property | Piracetam | Aniracetam |
| Molecular Formula | C₆H₁₀N₂O₂[2] | C₁₂H₁₃NO₃[3] |
| Molecular Weight | 142.16 g/mol [2] | 219.24 g/mol [3][4] |
| Melting Point | 151-152 °C | 121-122 °C[4] |
| Solubility | Soluble in water | Sparingly soluble in water |
| logP | -1.3[2] | 1.6[3] |
Potential Mechanism of Action: A Hypothesized Framework
Given the absence of specific studies on this compound, its mechanism of action can be hypothesized based on the established pharmacology of the racetam class. Racetams are generally believed to act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[5] They are also thought to influence cholinergic systems and membrane fluidity.[6][7][8]
A proposed, hypothetical signaling pathway for this compound, assuming it follows the general mechanism of other racetams, is depicted below. This is a theoretical model and requires experimental validation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols: A Roadmap for Characterization
As no specific experimental protocols for this compound are available, this section provides a generalized workflow for the initial characterization of a novel racetam compound.
Synthesis and Purification
The synthesis of novel racetams often involves the reaction of a pyrrolidone derivative with an appropriate acyl chloride or a similar activated carboxylic acid derivative. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for a racetam.
Physicochemical Characterization
-
Solubility: Determined by adding known amounts of the compound to various solvents (e.g., water, ethanol, DMSO) and measuring the concentration of the saturated solution by a suitable analytical method like HPLC-UV.
-
Melting Point: Measured using a standard melting point apparatus.
-
pKa: Determined by potentiometric titration or UV-spectrophotometry at different pH values.
-
LogP (Octanol-Water Partition Coefficient): Measured using the shake-flask method or calculated using software.
In Vitro Pharmacological Profiling
A suggested workflow for the initial in vitro pharmacological assessment is as follows:
Caption: In vitro pharmacological profiling workflow.
Conclusion and Future Directions
This compound remains an enigmatic member of the racetam family. While its chemical structure is known, its biological properties are largely unexplored. The lack of available data presents a significant opportunity for original research. The proposed hypothetical mechanism and experimental workflows in this guide are intended to serve as a starting point for researchers interested in investigating the potential of this compound as a nootropic agent. Future studies should focus on a systematic characterization of its physicochemical and pharmacological properties to determine if it offers a unique profile compared to other racetams.
References
- 1. This compound | C11H12N2O3 | CID 3047790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 72432-10-1 CAS MSDS (Aniracetam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Racetam - Wikipedia [en.wikipedia.org]
- 6. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of a steroidal component in the mechanism of action of piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Derivatives of Nicoracetam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicoracetam, also known as Picamilon, is a synthetic nootropic agent developed to enhance cerebral function. It is a conjugate of nicotinic acid (niacin) and γ-aminobutyric acid (GABA). This design facilitates the passage of GABA across the blood-brain barrier, where it is subsequently hydrolyzed to exert its effects. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, details on its known derivatives, and relevant experimental data. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Core Synthesis of this compound (N-Nicotinoyl-GABA)
The primary and most direct method for the synthesis of this compound is the acylation of γ-aminobutyric acid (GABA) with nicotinoyl chloride. This reaction typically proceeds via a Schotten-Baumann condensation, a well-established method for the formation of amides from amines and acid chlorides.
The overall reaction can be depicted as follows:
Experimental Protocol: Schotten-Baumann Synthesis of this compound
While a definitive, publicly available, step-by-step protocol for this compound is scarce, the synthesis of its structural analog, N-(6-chloronicotinoyl)-γ-aminobutyric acid, provides a reliable template. The synthesis of this compound would proceed as follows:
-
Dissolution of GABA: γ-Aminobutyric acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide. This deprotonates the amino group, making it a more potent nucleophile.
-
Acylation: Nicotinoyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane), is added dropwise to the aqueous GABA solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Neutralization and Isolation: After the addition is complete, the reaction mixture is stirred for a specified period. The aqueous layer is then acidified (e.g., with hydrochloric acid) to precipitate the N-nicotinoyl-GABA product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Parameter | Value | Reference |
| CAS Number | 34562-97-5 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| Melting Point | 211-215 °C | |
| Yield | >60% (reported for a structural analog) | [2] |
Derivatives of this compound
Research into the derivatives of this compound has focused on modifying both the nicotinoyl and the GABA moieties to explore structure-activity relationships. A key publication by Kopelevich et al. (1997) describes the synthesis and properties of several such derivatives.[3]
Isomers of the Nicotinoyl Group
-
Isonicotinoyl-GABA: Synthesized by reacting GABA with isonicotinoyl chloride.
-
Picolinoyl-GABA: Synthesized by reacting GABA with picolinoyl chloride.
Substitution on the Pyridine Ring
-
N-(6-chloronicotinoyl)-γ-aminobutyric acid: Synthesized via Schotten-Baumann acylation of GABA with 6-chloronicotinoyl chloride.[2]
-
5-Hydroxy-Picamilon: Details on the synthesis of this derivative are found in the specialized literature.
-
2-Alkoxy-Picamilon: Details on the synthesis of these derivatives are found in the specialized literature.
Modification of the GABA Moiety
-
Benzoyl-GABA: Synthesized by reacting GABA with benzoyl chloride.
The general synthesis approach for these derivatives follows the same Schotten-Baumann acylation principle, substituting nicotinoyl chloride with the corresponding acid chloride.
References
A Technical Guide to the Pharmacokinetic Profiling of Racetam Nootropics in Rodent Models: A Case Study Approach in the Absence of Nicoracetam Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a notable absence of publicly available pharmacokinetic data specifically for Nicoracetam in rodent models. This guide, therefore, provides a comprehensive overview of the pharmacokinetic profiles of structurally related and extensively studied racetam compounds, namely Aniracetam and Piracetam, in rodents. The methodologies and data presented herein serve as a foundational framework for anticipating and designing future pharmacokinetic studies for novel compounds such as this compound.
Introduction
The racetam class of nootropics has been a subject of interest for decades in the pursuit of cognitive enhancement and treatment of neurological disorders. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is fundamental to their development and clinical application. This technical guide outlines the typical pharmacokinetic characteristics of racetams in rodents, using Aniracetam and Piracetam as illustrative examples due to the current lack of data for this compound. Furthermore, it details the standard experimental protocols employed in such studies.
Comparative Pharmacokinetic Profiles of Aniracetam and Piracetam in Rodents
The pharmacokinetic parameters of racetam compounds can vary significantly based on their chemical structure. The following tables summarize key pharmacokinetic data for Aniracetam and Piracetam in rats, derived from peer-reviewed studies.
Table 1: Plasma Pharmacokinetics of Aniracetam and its Metabolites in Rats
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Aniracetam | 50 | Oral | N/A | N/A | N/A | Rapid | 8.6 - 11.4[1] |
| Aniracetam | 100 | Oral | N/A | N/A | N/A | Rapid | 8.6 - 11.4[1] |
| ABA | 50 (Aniracetam) | Oral | N/A | N/A | N/A | Rapid | N/A |
| AA | 50 (Aniracetam) | Oral | High initial levels | N/A | N/A | N/A | N/A |
| PD | 50 (Aniracetam) | Oral | Sustained levels | N/A | N/A | N/A | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; N/A: Data not explicitly provided in the source. ABA: 4-p-anisamidobutyric acid; AA: p-anisic acid; PD: 2-pyrrolidinone.
Table 2: Brain Distribution of Aniracetam and its Metabolites in Rats
| Compound | AUCbrain/AUCplasma Ratio (%) | Brain Regions Studied |
| Aniracetam (AP) | 2.4 - 3.2[2] | Cerebral cortex, hippocampus, thalamus |
| p-Anisic acid (AA) | 3.9 - 4.2[2] | Cerebral cortex, hippocampus, thalamus |
| 2-Pyrrolidinone (PD) | 53 - 55[2] | Cerebral cortex, hippocampus, thalamus |
Table 3: Plasma Pharmacokinetics of Piracetam in Rats
| Parameter | Value (following 50 mg/kg oral dose) |
| Cmax | ~14.53 µg/mL[3] |
| Tmax | ~2.33 h[3] |
| AUC(0-∞) | ~59.19 µg·h/mL[3] |
| Half-life (t½) | ~4.40 h[3] |
| Volume of Distribution (Vd) | ~96.36 L[3] |
| Mean Residence Time (MRT) | ~5.80 h[3] |
Experimental Protocols
The following sections detail the typical methodologies for key experiments in rodent pharmacokinetic studies of nootropic compounds.
Animal Models and Dosing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Dosing:
-
Oral (p.o.): The compound is often administered as a suspension in a vehicle like carboxymethylcellulose solution via oral gavage.
-
Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline) and administered via a cannulated vein (e.g., jugular vein).
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a cannulated vessel or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.
-
Brain Tissue Sampling: At specified time points, animals are euthanized, and brains are rapidly excised, rinsed, and dissected into specific regions if required (e.g., cortex, hippocampus).
-
Sample Preparation:
-
Protein Precipitation: A common method for plasma and brain homogenate samples to remove proteins that can interfere with analysis. Acetonitrile or trichloroacetic acid are frequently used precipitants.[4]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques may be employed for cleaner samples and to concentrate the analyte of interest.
-
Bioanalytical Method
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[4]
-
Chromatography: A C18 column is frequently used for separation. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
Mass Spectrometry: Detection is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Rodent Pharmacokinetic Study
Caption: A typical workflow for a rodent pharmacokinetic study.
Diagram 2: Postulated Metabolic Pathway of Aniracetam in Rodents
References
- 1. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Nicoracetam: A Technical Guide
Disclaimer: As of the date of this document, there is a notable absence of publicly available scientific literature specifically detailing the metabolism and major metabolites of Nicoracetam. Consequently, this guide presents a hypothesized metabolic pathway for this compound, grounded in the well-documented metabolism of its close structural analog, Aniracetam, and established principles of xenobiotic biotransformation. The experimental protocols and data presented herein are based on methodologies used for analogous compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.
Executive Summary
This compound, or N-(nicotinoyl)glycine, is a nootropic agent whose metabolic profile has not been empirically determined. Drawing parallels with the structurally similar racetam, Aniracetam, it is proposed that the primary metabolic route for this compound involves the enzymatic hydrolysis of its amide bond. This initial biotransformation is anticipated to yield two primary metabolites: nicotinic acid and glycine. These initial metabolites are then expected to enter their respective endogenous metabolic pathways. This guide provides a comprehensive overview of this proposed metabolic cascade, details the established metabolism of Aniracetam as a key reference, outlines robust experimental protocols for the elucidation of this compound's metabolism, and presents quantitative data from Aniracetam studies to serve as a predictive benchmark.
Proposed Metabolic Pathway of this compound
The central hypothesis for this compound metabolism is the cleavage of the amide linkage between the nicotinoyl and glycine moieties. This hydrolysis would result in the formation of nicotinic acid (a form of Vitamin B3) and the amino acid glycine.
Caption: Proposed metabolic pathway of this compound.
Major Metabolites
-
Nicotinic Acid: A water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP. Its metabolism is well-characterized and involves conjugation with glycine to form nicotinuric acid, as well as methylation.[1] A significant portion of a given dose of nicotinic acid can also be excreted unchanged in the urine.[1]
-
Glycine: A non-essential amino acid involved in a vast array of metabolic processes. It is a key component of proteins, a precursor for the synthesis of other amino acids like serine, and a participant in the glycine cleavage system which is vital for one-carbon metabolism.[2]
Aniracetam Metabolism: A Comparative Framework
Aniracetam is a structurally related nootropic agent that has been more extensively studied. Its metabolic fate provides a valuable model for predicting that of this compound. Aniracetam undergoes rapid and extensive metabolism, with very low systemic bioavailability of the parent compound.[1]
Major Metabolites of Aniracetam
The primary metabolites of Aniracetam are:
-
N-anisoyl-GABA (ABA): The major metabolite, formed by the opening of the pyrrolidinone ring.
-
p-Anisic Acid (AA): Formed by the cleavage of the amide bond.
-
2-Pyrrolidinone (PD): The other product of amide bond cleavage.
References
An In-depth Technical Guide to Nicoracetam Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoracetam, a derivative of piracetam, belongs to the racetam family of nootropic compounds, which are investigated for their potential cognitive-enhancing effects. Understanding the interaction of this compound with various neurotransmitter receptors is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide details the core experimental protocols for conducting receptor binding affinity and functional assays relevant to the pharmacological profile of racetams.
Key Neurotransmitter Systems and Receptors of Interest
Based on the pharmacology of related racetams like aniracetam and piracetam, the primary neurotransmitter systems of interest for investigating this compound's mechanism of action include:
-
Glutamatergic System: Particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Many racetams are known to modulate glutamatergic transmission.[1]
-
Cholinergic System: Both nicotinic and muscarinic acetylcholine receptors are implicated in cognitive processes and are potential targets for nootropic agents.
-
Dopaminergic and Serotonergic Systems: Modulation of these monoamine neurotransmitter systems can influence mood and cognitive function, and some racetams have been shown to affect dopamine and serotonin release.[1][2]
Data Presentation: Hypothetical Receptor Binding and Functional Data for this compound
The following tables present hypothetical data for this compound to illustrate how results from various assays would be summarized.
Table 1: Hypothetical this compound Receptor Binding Affinity (Ki) in Radioligand Competition Assays
| Receptor Subtype | Radioligand | Tissue/Cell Line | Hypothetical Ki (nM) for this compound |
| Glutamate | |||
| AMPA | [³H]AMPA | Rat Cortical Membranes | >10,000 |
| NMDA | [³H]MK-801 | Rat Hippocampal Membranes | >10,000 |
| Acetylcholine | |||
| Nicotinic α4β2 | [³H]Epibatidine | HEK293 cells expressing α4β2 | >10,000 |
| Muscarinic M1 | [³H]Pirenzepine | CHO-K1 cells expressing M1 | >10,000 |
| Dopamine | |||
| D2 | [³H]Spiperone | Rat Striatal Membranes | >10,000 |
| Serotonin | |||
| 5-HT2A | [³H]Ketanserin | Rat Cortical Membranes | >10,000 |
Note: The high hypothetical Ki values reflect the common finding with other racetams that they are not high-affinity binders to these receptors.
Table 2: Hypothetical Functional Modulation of AMPA Receptors by this compound in Electrophysiology Assays
| Assay Parameter | Experimental Condition | Hypothetical Result |
| AMPA-mediated EPSC Amplitude | 10 µM this compound | 150% increase |
| AMPA Receptor Desensitization Rate | 10 µM this compound | 30% decrease |
| AMPA Receptor Deactivation Rate | 10 µM this compound | 25% decrease |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol describes a general procedure for determining the binding affinity (Ki) of this compound for a target receptor using a competition binding assay.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a target receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Membrane Preparation: Homogenized tissue (e.g., rat brain cortex) or cell membranes from a cell line expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
This compound: A stock solution of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the chosen tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., from 1 nM to 1 mM).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AMPA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol describes a method to assess the functional modulation of AMPA receptors by this compound using whole-cell patch-clamp recordings from cultured neurons.
Objective: To measure changes in AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of this compound.
Materials:
-
Cultured Neurons: e.g., primary hippocampal or cortical neurons.
-
External Solution: Artificial cerebrospinal fluid (aCSF).
-
Internal Solution: For the patch pipette, containing appropriate salts and buffers.
-
AMPA Receptor Agonist: e.g., Glutamate or AMPA.
-
This compound Solution.
-
Patch-Clamp Electrophysiology Rig: Including microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate and culture neurons on coverslips.
-
Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with aCSF.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by brief local application of an AMPA receptor agonist.
-
This compound Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound for a set duration.
-
Post-Nicoracetam Recording: While in the presence of this compound, again apply the AMPA receptor agonist and record the resulting currents.
-
Washout: Perfuse with normal aCSF to wash out this compound and record recovery currents.
-
Data Analysis:
-
Measure the amplitude, desensitization rate, and deactivation rate of the AMPA receptor-mediated currents before, during, and after this compound application.
-
Compare the parameters to determine the modulatory effect of this compound.
-
Signaling Pathways
Based on the known effects of other racetams, this compound may act as a positive allosteric modulator (PAM) of AMPA receptors. This would lead to an enhancement of glutamatergic neurotransmission.
Enhanced glutamatergic signaling through AMPA receptors can subsequently influence other neurotransmitter systems. For example, increased excitability of dopaminergic neurons in the ventral tegmental area (VTA) can lead to increased dopamine release in the prefrontal cortex.
Conclusion
While specific binding affinity data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its characterization. Radioligand binding assays are the gold standard for determining direct receptor interactions, while functional assays, such as patch-clamp electrophysiology, are essential for understanding the modulatory effects of compounds like this compound on receptor function. The investigation of this compound's effects on the glutamatergic, cholinergic, dopaminergic, and serotonergic systems will be critical in elucidating its nootropic mechanism of action.
References
The Advent of Nicotinamide-Based Nootropics: A Technical Guide to the Historical Development of Nicoracetam and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The racetam class of nootropics has been a cornerstone of cognitive enhancement research for decades. The prototypical compound, piracetam, and its subsequent analogue, aniracetam, have paved the way for the exploration of novel chemical entities with improved pharmacological profiles. This technical guide delves into the historical development of nicoracetam, a pyridine-containing analogue of aniracetam, and its conceptual relatives, most notably picamilone (nicotinoyl-GABA). While direct experimental data on this compound remains scarce in publicly accessible literature, this paper constructs a comprehensive overview based on the established chemistry and pharmacology of its parent compounds and related nicotinamide-based neurotropic agents. We will explore the synthesis, proposed mechanisms of action, and the experimental methodologies pertinent to the evaluation of this promising class of cognitive enhancers.
Introduction: The Racetam Scaffold and the Rationale for Nicotinamide-Based Analogues
The 2-pyrrolidone nucleus is the defining feature of the racetam class of nootropics. Since the synthesis of piracetam in the 1960s, research has focused on modifying the core structure to enhance potency, bioavailability, and target specificity. Aniracetam, for instance, introduced a p-anisoyl group, which is thought to contribute to its effects on the glutamatergic system.
The incorporation of a pyridine ring, as seen in this compound, or a nicotinoyl moiety, as in picamilone, represents a logical evolution in racetam design. The nitrogen atom in the pyridine ring can alter the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These changes may influence its ability to cross the blood-brain barrier and its interactions with biological targets. Furthermore, nicotinamide (a form of vitamin B3) and its derivatives are known to possess neuroprotective and cognitive-enhancing properties, suggesting that their integration into a racetam structure could yield synergistic effects.
Synthesis of this compound and Key Analogues
Proposed Synthesis of this compound
The synthesis would likely proceed via the nucleophilic attack of the nitrogen atom of 2-pyrrolidinone on the carbonyl carbon of nicotinoyl chloride. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Synthesis of Picamilone (Nicotinoyl-GABA)
Picamilone is synthesized through the formation of an amide bond between nicotinic acid and gamma-aminobutyric acid (GABA). This is a well-documented process, often involving the activation of the carboxylic acid group of nicotinic acid before its reaction with the amino group of GABA.
Pharmacology and Mechanism of Action
This compound: A Hypothesis-Driven Perspective
Given its structural similarity to aniracetam, this compound is hypothesized to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation would lead to an enhancement of glutamatergic neurotransmission, a key mechanism implicated in synaptic plasticity, learning, and memory. Additionally, like many other racetams, this compound may influence cholinergic pathways, potentially by increasing acetylcholine release or sensitizing cholinergic receptors. The pyridine moiety could also confer unique properties, such as interactions with nicotinic acetylcholine receptors.
Picamilone: A Prodrug Approach
Picamilone's mechanism is more clearly defined; it acts as a prodrug for both GABA and nicotinic acid.[1] It is designed to cross the blood-brain barrier more effectively than GABA alone. Once in the central nervous system, it is hydrolyzed into its constituent molecules. The released GABA can then exert its inhibitory effects by acting on GABA receptors, while nicotinic acid acts as a vasodilator, increasing cerebral blood flow.
Preclinical and Clinical Development
Quantitative Data for Picamilone
While clinical data for this compound is not available, picamilone has been studied more extensively, particularly in Eastern Europe. The following table summarizes its pharmacokinetic parameters.
| Parameter | Value | Species | Reference |
| Bioavailability | 50-88% | Human | [1] |
| Half-life | 1-2 hours | Human | [1] |
| Tmax | 0.23 hours | Animal | [2] |
| Elimination | Primarily renal | Human, Animal | [1][2] |
Experimental Protocols for Nootropic Evaluation
The preclinical assessment of nootropic agents like this compound and its analogues involves a standardized workflow of in vitro and in vivo assays.
A variety of experimental models are employed to assess the efficacy and mechanism of action of nootropic compounds.
| Model Type | Specific Model/Assay | Purpose |
| In Vitro | Receptor Binding Assays | To determine the affinity of the compound for specific receptors (e.g., AMPA, NMDA, cholinergic). |
| Acetylcholinesterase Inhibition Assay | To assess the compound's ability to inhibit the breakdown of acetylcholine. | |
| Cell-based assays | To study downstream signaling pathways and neuroprotective effects in cultured neurons. | |
| In Vivo | Passive Avoidance Test | To evaluate learning and memory in rodents. |
| Morris Water Maze | To assess spatial learning and memory in rodents. | |
| Object Recognition Test | To evaluate recognition memory in rodents. | |
| Scopolamine-induced Amnesia Model | To test the compound's ability to reverse cholinergic deficit-induced memory impairment. |
Future Directions
The development of this compound and its analogues represents a promising avenue in nootropic research. The incorporation of the nicotinoyl moiety offers a rational design strategy to potentially enhance the pharmacokinetic and pharmacodynamic properties of the classical racetam scaffold. However, a significant gap in the scientific literature exists regarding the specific experimental validation of this compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and full analytical characterization of this compound are paramount.
-
In Vitro Pharmacological Profiling: Comprehensive in vitro studies are needed to elucidate its mechanism of action, including its effects on glutamatergic, cholinergic, and other neurotransmitter systems.
-
In Vivo Efficacy Studies: Rigorous preclinical evaluation in validated animal models of cognitive impairment is necessary to establish its nootropic effects.
-
Pharmacokinetic and Safety Assessment: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial for any potential clinical development.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound and other nicotinamide-based racetams as next-generation cognitive enhancers.
References
A Deep Dive into the Potential Cognitive Effects of Nicoracetam: A Technical Guide for Researchers
Disclaimer: Direct research on the cognitive effects of nicoracetam is limited. This document provides a comprehensive overview based on its structural similarity to aniracetam and the broader class of racetam nootropics. The information presented herein is intended for research and drug development professionals and is based on extrapolations from existing scientific literature on related compounds.
Introduction to this compound and the Racetam Class
This compound is a nootropic agent belonging to the racetam family, a class of synthetic compounds known for their potential cognitive-enhancing properties. Structurally, this compound is a close analog of aniracetam, differing by the substitution of aniracetam's benzene ring with a pyridine ring.[1] Like other racetams, it is a derivative of γ-aminobutyric acid (GABA) but does not appear to confer its effects through direct action on GABA receptors.[2] The racetam class of molecules, including piracetam, aniracetam, and oxiracetam, has been investigated for its potential to improve memory, learning, and other cognitive functions, particularly in states of cognitive impairment.[[“]][4] While the precise mechanisms of action for racetams are not fully elucidated, they are generally believed to modulate key neurotransmitter systems, including the cholinergic and glutamatergic pathways.[2][5][6]
Postulated Mechanisms of Action
Given the scarcity of direct research on this compound, its mechanisms of action are inferred from those of aniracetam and other racetams. The primary hypothesized pathways involve the modulation of glutamatergic and cholinergic neurotransmission.
2.1. Glutamatergic System Modulation:
A principal proposed mechanism for racetams like aniracetam is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][5] By binding to a site on the AMPA receptor, these compounds are thought to reduce the rate of receptor desensitization, thereby prolonging the opening of the ion channel in response to glutamate.[7] This enhanced glutamatergic signaling is believed to be a key contributor to synaptic plasticity and the facilitation of learning and memory processes.[6]
2.2. Cholinergic System Modulation:
Racetams have also been shown to influence the cholinergic system.[6] Some studies suggest that they can increase the density of acetylcholine receptors in the brain.[6] Aniracetam, in particular, has been found to enhance cortical dopamine and serotonin release through cholinergic and glutamatergic mechanisms.[8] This modulation of acetylcholine, a neurotransmitter crucial for cognitive functions like attention and memory, is another potential avenue for the cognitive-enhancing effects of this class of drugs.[6]
2.3. Other Potential Mechanisms:
-
Increased Cerebral Blood Flow and Oxygen Utilization: Some racetams are believed to improve blood flow and oxygen consumption in the brain, which could support overall neuronal health and cognitive function.[6]
-
Enhanced Neuronal Membrane Fluidity: Piracetam has been suggested to improve the fluidity of neuronal cell membranes, which may facilitate better communication between neurons.[6]
-
Neuroprotection: Aniracetam has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival, growth, and differentiation of neurons.[9]
Below is a diagram illustrating the postulated signaling pathway for a racetam compound acting on an AMPA receptor.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. standardofcare.com [standardofcare.com]
- 3. what the evidence for racetam and cognitive enhancement - Consensus [consensus.app]
- 4. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racetam - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 7. healthopenresearch.org [healthopenresearch.org]
- 8. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aniracetam? [synapse.patsnap.com]
In Silico Modeling of Nicoracetam Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicoracetam, a nootropic agent of the racetam class, is presumed to exert its cognitive-enhancing effects through modulation of central neurotransmitter systems. While experimental data on its direct receptor interactions are limited, its structural similarity to other racetams, such as piracetam and aniracetam, suggests potential interactions with nicotinic acetylcholine receptors (nAChRs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the interaction of this compound with these putative receptor targets. It outlines detailed experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for data analysis and visualization. Due to the absence of specific published binding affinity data for this compound, this guide utilizes data from analogous compounds to illustrate the principles and workflows of in silico receptor interaction studies.
Introduction
This compound's therapeutic potential in cognitive disorders necessitates a deeper understanding of its molecular mechanisms of action. In silico modeling offers a powerful and cost-effective approach to elucidate the potential binding modes, affinities, and dynamic interactions of this compound with its target receptors at an atomic level. This guide focuses on two primary putative targets: nicotinic acetylcholine receptors (nAChRs) and AMPA receptors, based on the known pharmacology of related racetam compounds.[1][2]
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for cholinergic neurotransmission and have been implicated in cognitive processes.
AMPA Receptors: These are key mediators of fast excitatory synaptic transmission in the central nervous system, and their modulation is a known mechanism of other nootropic agents.[1][3]
This document serves as a practical guide for researchers to design and execute in silico studies to explore the interaction of this compound with these receptors.
Quantitative Data on Analogous Compounds
Table 1: Binding Affinities of Selected Ligands for Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Type |
| Nicotine | α4β2 | 1.0 nM | Radioligand Binding |
| Epibatidine | α4β2 | 0.03 nM | Radioligand Binding |
| Varenicline | α4β2 | 0.05 nM | Radioligand Binding |
| Mecamylamine | α3β4 | 24 nM | Radioligand Binding |
Note: Data is compiled from various pharmacological sources for illustrative purposes.
Table 2: Potentiation of AMPA Receptor Activity by Racetam Analogs
| Compound | Receptor/Assay | Effect | Concentration |
| Aniracetam | AMPA-sensitive glutamate receptors | Positive Modulator | Not specified |
| Piracetam | AMPA-sensitive glutamate receptors | Positive Modulator | Not specified |
Note: Racetams like aniracetam and piracetam act as positive allosteric modulators of AMPA receptors, enhancing the receptor's response to glutamate rather than binding to the primary agonist site.[1][3] This is typically measured as a potentiation of current or calcium influx rather than a direct binding affinity (Ki).
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for conducting molecular docking and molecular dynamics simulations to investigate the interaction of this compound with nAChRs and AMPA receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]
Objective: To identify potential binding modes of this compound within the binding sites of nAChR and AMPA receptor models and to estimate the binding affinity.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). Suitable PDB entries include cryo-EM structures of human nAChR subtypes (e.g., α4β2, α7) and crystal structures of the AMPA receptor ligand-binding domain (e.g., GluA2).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, assigning correct protonation states for titratable residues at a physiological pH (7.4).
-
Assign partial charges to all atoms of the receptor using a force field such as AMBER or CHARMM.
-
Define the binding site by specifying the coordinates of the co-crystallized ligand or by identifying key residues known to be involved in ligand binding.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Define the grid box encompassing the defined binding site of the receptor.
-
Perform the docking simulation, allowing for flexible ligand conformations and, if supported by the software, limited receptor side-chain flexibility.
-
The docking algorithm will generate a series of possible binding poses for this compound, each with a corresponding docking score (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.
-
The docking score provides an estimation of the binding affinity. Lower scores generally indicate a more favorable binding.
-
Compare the predicted binding mode of this compound with the known binding modes of established ligands for the receptor to assess the plausibility of the results.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[5][6]
Objective: To assess the stability of the predicted this compound-receptor complex, analyze the detailed intermolecular interactions, and calculate the binding free energy.
Methodology:
-
System Setup:
-
Use the most promising docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.
-
Embed the complex in a lipid bilayer (for transmembrane receptors like nAChRs and AMPA receptors) solvated with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Protocol:
-
Utilize an MD simulation package such as GROMACS, AMBER, or NAMD.
-
Employ a suitable force field (e.g., CHARMM36m for proteins and lipids, CGenFF for the ligand).
-
Energy Minimization: Perform a series of energy minimization steps to remove steric clashes in the initial system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 bar) while applying positional restraints to the protein and ligand heavy atoms. These restraints are gradually released over several short simulation steps.
-
Production Run: Perform a long production simulation (typically 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 ps) for analysis.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the receptor.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to the receptor from the simulation trajectory.
-
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological and computational processes involved.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways activated by the interaction of a ligand with nAChRs and AMPA receptors.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: AMPA Receptor Signaling Pathway Modulation.
Experimental Workflows
The logical flow of the in silico modeling process is depicted in the following diagrams.
Caption: Molecular Docking Experimental Workflow.
Caption: Molecular Dynamics Simulation Workflow.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative receptors, nAChRs and AMPA receptors. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mechanisms and dynamics of this nootropic compound. The provided workflows and signaling pathway diagrams serve as a visual aid to conceptualize and execute these complex computational experiments. While the lack of direct experimental binding data for this compound presents a limitation, the use of data from analogous compounds allows for a robust and informative modeling approach. The methodologies outlined herein can significantly contribute to the understanding of this compound's pharmacological profile and guide future drug development efforts.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking, spectroscopic studies and quantum calculations on nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Nootropic Landscape: A Technical Guide to the Nicoracetam Patent Environment and the Pursuit of Novel Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoracetam, a member of the racetam family of nootropic compounds, represents a fascinating area of neuropharmacology. Characterized by a 2-oxopyrrolidine nucleus, the racetams have been investigated for their potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound and its analogues, details key experimental methodologies, and visualizes the complex signaling pathways implicated in their mechanism of action. While specific patent information for this compound is limited, a broader examination of the racetam class offers valuable insights into the intellectual property strategies and scientific advancements in this field.
I. The Racetam Patent Landscape: A Focus on Core Structures and Innovations
A comprehensive analysis of the patent landscape reveals a focus on core racetam structures like Piracetam, Aniracetam, and Oxiracetam, with innovations centered on novel derivatives and drug delivery mechanisms. The intellectual property surrounding these compounds provides a roadmap for the development of new chemical entities with improved pharmacological profiles.
Key Patent Areas for Racetam Analogues:
-
Novel Chemical Entities: Patents in this category cover new molecular structures derived from the basic racetam scaffold. These often involve modifications to the side chain to alter potency, selectivity, or pharmacokinetic properties.
-
Synthesis Processes: Several patents detail novel and efficient methods for synthesizing racetam compounds. For instance, Chinese patent CN104478779A describes a method for synthesizing Piracetam from α-pyrrolidone and methyl chloroacetate.[1] Another Chinese patent, CN102718691A, outlines a one-pot synthesis of Aniracetam catalyzed by silica gel.
-
Drug Conjugates and Pro-drugs: A significant area of innovation involves the development of racetam conjugates to enhance blood-brain barrier (BBB) penetration. U.S. Patent 7,157,421 discloses conjugates of Piracetam and its analogues with moieties capable of crossing the BBB, such as serotonin, dopamine, and various peptides.[2]
-
Therapeutic Compositions: Patents often protect specific formulations of racetam compounds, sometimes in combination with other active ingredients. Canadian patent CA1209047A, for example, describes a therapeutic composition containing a Piracetam analogue in combination with a compound that can counteract the depletion of brain acetylcholine levels.[3]
Tabular Summary of Key Racetam Patents:
| Patent Number | Title | Key Innovation | Assignee/Inventor |
| CA1209047A | Therapeutic composition containing piracetam analog | Combination therapy to mitigate acetylcholine depletion.[3] | Ipsen Bioscience Inc. |
| US 7,157,421 B2 | Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders | Conjugates for improved blood-brain barrier penetration.[2] | Landon C. G. Miller |
| CN104478779A | Novel synthesis method of nootropic piracetam | An improved synthesis process for Piracetam.[1] | Not specified |
| CN109651222A | A kind of process for catalytic synthesis of Aniracetam | Catalytic one-pot synthesis of Aniracetam.[4] | Not specified |
| CN106083685A | A kind of preparation method of phenyl piracetam | A more environmentally friendly and efficient synthesis of Phenylpiracetam.[5] | Not specified |
II. Novel Analogues of this compound: The Quest for Enhanced Efficacy
The development of novel racetam analogues is driven by the desire to improve upon the pharmacological properties of the parent compounds. Key areas of focus include enhancing cognitive effects, increasing neuroprotective activity, and improving pharmacokinetic profiles, particularly BBB permeability.
Strategies for Analogue Development:
-
Side-Chain Modification: Altering the N-acetamide side chain of the pyrrolidone ring is a common strategy to modulate activity. For example, the addition of a hydroxyl group in Oxiracetam or a p-anisoyl group in Aniracetam significantly alters their pharmacological profiles compared to Piracetam.
-
Conjugation to BBB Shuttles: As highlighted in U.S. Patent 7,157,421, conjugating racetams to molecules that actively cross the BBB is a promising approach to increase their central nervous system bioavailability.[2]
-
Chiral Separation: Some racetams exist as enantiomers, and separating these can lead to compounds with improved efficacy and reduced side effects.
III. Experimental Protocols: Synthesizing and Evaluating Racetam Compounds
The following sections provide an overview of the methodologies commonly employed in the synthesis and pharmacological evaluation of racetam analogues, based on information from the patent literature and scientific publications.
General Synthesis of Piracetam Analogues:
A common synthetic route to Piracetam and its analogues involves the reaction of 2-pyrrolidone with a suitable haloacetyl derivative, followed by amidation.
Example Protocol for Piracetam Synthesis (based on CN104478779A): [1]
-
N-alkylation of 2-pyrrolidone: 2-pyrrolidone is reacted with a haloacetic acid ester (e.g., methyl chloroacetate) in the presence of a base (e.g., sodium methoxide) and a suitable solvent (e.g., toluene).
-
Amidation: The resulting ester is then reacted with ammonia in a solvent like methanol to yield Piracetam.
-
Purification: The final product is typically purified by recrystallization from an appropriate solvent.
Pharmacological Evaluation Protocols:
-
In Vitro Receptor Binding Assays: To determine the affinity of novel analogues for specific neurotransmitter receptors (e.g., AMPA, NMDA, nicotinic acetylcholine receptors), radioligand binding assays are commonly used.
-
Electrophysiological Studies: Techniques like patch-clamp electrophysiology on cultured neurons can be used to assess the modulatory effects of compounds on ion channel function, particularly on AMPA and NMDA receptor-mediated currents.
-
In Vivo Behavioral Models of Cognition: A variety of animal models are used to evaluate the nootropic effects of racetam analogues. These include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate fear-motivated memory.
-
Object Recognition Test: To assess recognition memory.
-
-
Neuroprotection Assays:
-
In Vitro: Cultured neurons are exposed to a neurotoxic insult (e.g., glutamate, β-amyloid) in the presence and absence of the test compound. Cell viability is then assessed using methods like the MTT assay.
-
In Vivo: Animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative disease are used to evaluate the ability of the compound to reduce neuronal damage.
-
IV. Signaling Pathways in Racetam-Mediated Neuroprotection and Cognitive Enhancement
The mechanism of action of racetam compounds is multifaceted, involving the modulation of several key neurotransmitter systems and intracellular signaling cascades. While the precise mechanisms of this compound are not fully elucidated, the actions of related compounds like Aniracetam and Piracetam provide a strong indication of the likely pathways involved.
Modulation of Glutamatergic Neurotransmission:
Racetams, particularly Aniracetam, are known to be positive allosteric modulators of AMPA-type glutamate receptors.[6][7] This modulation enhances excitatory synaptic transmission, a process crucial for learning and memory.
Caption: Modulation of AMPA receptors by racetam analogues enhances synaptic plasticity.
Neuroprotection via PI3K/Akt Signaling:
Evidence suggests that some nootropic compounds, including those acting on nicotinic acetylcholine receptors (nAChRs), can exert neuroprotective effects by activating the PI3K/Akt signaling pathway.[8][9][10] This pathway promotes cell survival and inhibits apoptosis. Given this compound's nicotinoyl moiety, this pathway is of particular interest.
References
- 1. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CA1209047A - Therapeutic composition containing piracetam analog - Google Patents [patents.google.com]
- 4. CN109651222A - A kind of process for catalytic synthesis of Aniracetam - Google Patents [patents.google.com]
- 5. CN106083685A - A kind of preparation method of phenyl piracetam - Google Patents [patents.google.com]
- 6. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Early-Phase Research on Racetam Neuroprotection: A Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature on the neuroprotective effects of a specific compound named "nicoracetam" is not available. Therefore, this guide synthesizes early-phase research findings on the broader racetam class of nootropic compounds, including piracetam, aniracetam, and oxiracetam. The mechanisms and data presented here are based on these related molecules and serve as a potential framework for understanding the neuroprotective potential of novel racetam derivatives.
Introduction to Racetams and Neuroprotection
The racetam family of synthetic compounds has been a subject of interest in neuroscience for decades due to their potential cognitive-enhancing and neuroprotective properties. While the exact mechanisms of action are not fully elucidated and can vary between different racetam derivatives, they are generally thought to modulate neurotransmitter systems, enhance cerebral blood flow, and protect neurons from various insults. This guide provides an in-depth look at the preclinical data and proposed mechanisms of neuroprotection for key members of the racetam class.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from preclinical studies on the neuroprotective and related effects of various racetams.
Table 1: Effects of Racetams on Neurotransmitter Systems and Cellular Markers
| Compound | Model | Key Finding | Quantitative Change | Reference |
| Piracetam | Thiacloprid-induced neurotoxicity in rats | Increased Acetylcholinesterase (AChE) activity | Significant increase (P < 0.01) compared to toxin-treated group | [1] |
| Piracetam | Lipopolysaccharide (LPS)-induced neuroinflammation in rats | Attenuation of increased cleaved caspase 3 levels | Significant restoration towards control levels | [2] |
| Oxiracetam | Amyloid β-induced microglial activation (in vitro) | Downregulation of IL-1β, IL-6, and TNF-α mRNA levels | Statistically significant reduction in cytokine expression | [3] |
| Oxiracetam | Hypoxia-ischemia neonatal brain injury in mice | Reduction in ischemic penumbra and infarction size | Drastic and significant reduction | [4] |
Table 2: Behavioral and Functional Outcomes in Animal Models
| Compound | Model | Behavioral Test | Key Finding | Quantitative Change | Reference |
| Piracetam | Thiacloprid-induced neurotoxicity in rats | Footprint analysis | Improved walking pattern and stride length | Significant improvement (P < 0.01) in forelimb and hindlimb stride length | [1] |
| Piracetam | Chronic cerebral ischemia in rats | Morris water maze | Improved spatial learning and memory | Marked improvement in memory impairments | [5] |
| Phenylpyrrolidine Derivative (related to racetams) | Experimental ischemic stroke in rats | Hole-board test | Reduced neurological deficit and improved exploratory behavior | Significant reduction in neurological deficit | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the neuroprotective effects of racetams.
In Vivo Model: Thiacloprid-Induced Neurotoxicity in Rats
-
Objective: To evaluate the neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity.
-
Animals: Albino rats.
-
Procedure:
-
Rats were treated with the neonicotinoid insecticide thiacloprid (TH) to induce neurotoxicity.
-
Treatment groups received either piracetam or piracetam-loaded magnetic chitosan nanoparticles (PMC NPs).
-
Behavioral Assessment: A footprint test was conducted to assess walking patterns, including stride length and base width.[1]
-
Biochemical Analysis: Brain acetylcholinesterase (AChE) activity was measured to evaluate cholinergic function.[1]
-
Gene Expression Analysis: The expression of genes related to inflammation (NF-κB), apoptosis (caspase-3, Bcl-2), and neuronal structure (GFAP, APP, Tau) was analyzed.[1]
-
-
Key Findings: The administration of PMC NPs showed a more significant protective effect against TH-induced neuronal damage, improved antioxidant enzyme activity, reduced inflammatory markers, and enhanced behavioral performance compared to piracetam alone.[1]
In Vitro Model: Amyloid β-Induced Microglial Activation
-
Objective: To investigate whether oxiracetam can prevent amyloid-beta (Aβ)-induced neurotoxicity by attenuating microglial activation.
-
Cell Line: BV2 microglial cells and HT22 hippocampal cells.
-
Procedure:
-
BV2 microglial cells were stimulated with Aβ42 oligomers.
-
The morphological changes and phagocytic capacity of BV2 cells were assessed using fluorescence microscopy.[3]
-
Cytokine Analysis: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[3]
-
Nitric Oxide (NO) Production: The level of inducible nitric oxide synthase (iNOS) mRNA and the production of NO were assessed.[3]
-
Indirect Neurotoxicity Assay: Conditioned medium from Aβ-treated BV2 cells (with and without oxiracetam) was used to culture HT22 hippocampal cells, and cell viability was assessed using the MTT assay.[3]
-
-
Key Findings: Oxiracetam prevented the Aβ-induced activation of microglia, downregulated the expression of pro-inflammatory cytokines and NO production, and protected hippocampal cells from indirect damage caused by the activated microglia.[3]
Signaling Pathways in Racetam Neuroprotection
The neuroprotective effects of racetams are believed to be mediated through multiple signaling pathways. The following diagrams illustrate some of the proposed mechanisms.
Caption: Overview of Racetam Neuroprotective Mechanisms.
The above diagram provides a high-level overview of the multifaceted neuroprotective actions of racetams, which include enhancing mitochondrial function, reducing neuroinflammation and apoptosis, and potentially modulating neurotrophic factors to promote neuronal survival.
Caption: Oxiracetam's Anti-Inflammatory Action on Microglia.
This diagram illustrates how oxiracetam may exert its neuroprotective effects by inhibiting the activation of microglia by amyloid-beta, thereby reducing the release of harmful pro-inflammatory cytokines and nitric oxide that can lead to neuronal damage.[3]
Caption: Piracetam's Inhibition of Apoptosis.
This diagram shows a proposed mechanism where piracetam protects against neuroinflammation-induced apoptosis by attenuating cellular stress and subsequently reducing the activation of cleaved caspase-3, a key executioner of apoptosis.[2]
Conclusion and Future Directions
Early-phase research on racetam compounds like piracetam and oxiracetam suggests a multifactorial neuroprotective potential. Their ability to modulate neuroinflammation, inhibit apoptosis, and positively influence neuronal function in preclinical models provides a strong rationale for further investigation. While no specific data on "this compound" is currently available, the findings from related compounds offer valuable insights into the potential mechanisms that could be explored for novel racetam derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and translating the promising preclinical findings into well-designed clinical trials to assess their therapeutic efficacy in neurodegenerative diseases. The development of novel derivatives with improved blood-brain barrier permeability and target specificity will be a critical step in advancing this class of drugs for clinical use.
References
- 1. Neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxiracetam Mediates Neuroprotection Through the Regulation of Microglia Under Hypoxia-Ischemia Neonatal Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Racetam Compounds in Alzheimer's Disease Mouse Models
Disclaimer: Extensive literature searches did not yield specific studies on the use of Nicoracetam in mouse models of Alzheimer's disease. The following application notes and protocols are based on published research for other nootropic compounds within the racetam class, namely Nefiracetam, Aniracetam, and Piracetam . This information is intended to provide researchers, scientists, and drug development professionals with relevant experimental designs and potential starting points for investigating novel racetam compounds like this compound. The dosages and protocols outlined below are for informational purposes and should be adapted and optimized for specific experimental goals and animal models.
Overview of Racetams in Alzheimer's Disease Research
Racetam-class nootropic agents have been investigated for their potential therapeutic benefits in Alzheimer's disease (AD) due to their cognitive-enhancing effects and purported neuroprotective mechanisms. While the precise mechanisms are not fully elucidated, studies suggest that these compounds may act on various neurotransmitter systems, including the cholinergic system, and may influence amyloid-beta (Aβ) pathology.[1][2] In preclinical studies using mouse models of AD, different racetams have been evaluated for their ability to ameliorate cognitive deficits and impact AD-related neuropathology.
Quantitative Data Summary
The following tables summarize the dosages of various racetam compounds used in preclinical studies relevant to Alzheimer's disease research.
Table 1: In Vitro and In Vivo Dosages of Racetam Analogs
| Compound | Model System | Concentration / Dosage | Observed Effect | Reference |
| Nefiracetam | Rat Cortical Neurons | 1 nM | Potentiation of α4β2-type nicotinic acetylcholine receptor currents | [3] |
| Aniracetam | Mouse Synaptosomes | 1-4 mM | Reversal of Aβ25-35-induced increase in intracellular calcium | [4] |
| Piracetam | NMRI Mice | 0.5 g/kg/day (orally) | Protection against Aβ1-42 induced mitochondrial damage | [5] |
| Piracetam | Alzheimer's Patients | 8 g/day (per os) | Potential slowing of cognitive deterioration | [6] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording in Rat Cortical Neurons
This protocol is based on the methodology used to study the effects of Nefiracetam on nicotinic acetylcholine receptors (nAChRs).[3]
Objective: To assess the modulatory effects of a test compound (e.g., this compound) on nAChR currents in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures from rat embryos
-
Whole-cell patch-clamp setup
-
External solution (containing in mM: 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4)
-
Internal pipette solution (containing in mM: 140 Cs-aspartate, 5 NaCl, 2 MgCl2, 0.1 CaCl2, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, pH 7.2)
-
Acetylcholine (ACh)
-
Test compound (e.g., Nefiracetam, this compound)
Procedure:
-
Prepare primary cortical neuron cultures from rat embryos.
-
After a suitable culture period, select neurons for whole-cell patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
Perfuse the neuron with the external solution.
-
Apply ACh to evoke nAChR currents. Two types of currents can be distinguished: α-bungarotoxin-sensitive (α7-type) and α-bungarotoxin-insensitive (α4β2-type).
-
To test the effect of the compound, co-apply the test compound with ACh.
-
Vary the concentration of the test compound to determine a dose-response relationship. Nefiracetam showed a bell-shaped dose-response curve, with potentiation at lower concentrations and weaker effects at higher concentrations.[3]
-
To investigate the involvement of specific signaling pathways, pre-incubate neurons with inhibitors of protein kinase A (PKA), protein kinase C (PKC), or G-proteins before co-applying the test compound and ACh.[3]
Ex Vivo Analysis of Mitochondrial Function in Mouse Brain Cells
This protocol is adapted from a study investigating the effects of Piracetam on Aβ-induced mitochondrial dysfunction.[5]
Objective: To evaluate the protective effects of a test compound against Aβ-induced impairment of mitochondrial membrane potential (MMP) in dissociated brain cells.
Animal Model:
-
NMRI mice (or a relevant transgenic AD mouse model)[5]
-
For in vivo treatment studies, mice are treated orally with the test compound (e.g., Piracetam at 0.5 g/kg/day) for a specified period (e.g., 14 days).[5]
Materials:
-
Dissociated brain cells from control and treated mice
-
Fibrillar Aβ1-42 peptide
-
Fluorescent dye for MMP measurement (e.g., JC-1 or TMRM)
-
Fluorescence plate reader or microscope
Procedure:
-
In Vivo Treatment (Optional): Treat mice with the test compound or vehicle orally for the desired duration.
-
Preparation of Dissociated Brain Cells:
-
Sacrifice the mice and dissect the brains.
-
Mechanically or enzymatically dissociate the brain tissue to obtain a single-cell suspension.
-
-
Aβ Treatment:
-
Incubate the dissociated brain cells with a pathogenic concentration of fibrillar Aβ1-42 (e.g., 50 nM) for a specified time to induce mitochondrial dysfunction.[5]
-
-
MMP Measurement:
-
Load the cells with an MMP-sensitive fluorescent dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader or microscope. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Data Analysis: Compare the MMP in cells from vehicle-treated and compound-treated animals after Aβ exposure to determine the protective effect of the compound.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Racetam Action on Cholinergic Signaling
The following diagram illustrates the potentiation of α4β2 nicotinic acetylcholine receptor signaling by Nefiracetam, a mechanism that may be relevant for other racetam compounds.
Caption: Nefiracetam's potentiation of nAChR signaling.
Experimental Workflow for Assessing Neuroprotective Effects
The diagram below outlines a typical experimental workflow for evaluating the neuroprotective effects of a test compound against Aβ-induced toxicity in an Alzheimer's disease mouse model.
Caption: Workflow for in vivo compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Aniracetam restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term and high-dose piracetam treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Nicoracetam Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoracetam is a nootropic compound belonging to the racetam class of drugs, which are known for their cognitive-enhancing properties. Like other racetams, this compound is investigated for its potential to modulate neurotransmitter systems and enhance neuronal plasticity, making it a person of interest in neuropharmacology and drug discovery. This document provides detailed application notes and protocols for the preparation of this compound solutions for in vitro assays, guidance on experimental design, and visualization of relevant signaling pathways.
Given the limited direct data on this compound, the following protocols and data are based on the known properties of structurally and functionally related racetam compounds, such as piracetam and aniracetam. Researchers should consider these as a starting point and perform their own optimization and validation studies.
Physicochemical Properties and Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies. This section summarizes the key physicochemical properties and provides protocols for solubilization and storage.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C11H12N2O3 | [1] |
| Molar Mass | 220.23 g/mol | Calculated from the molecular formula. |
| Solubility | ||
| Water | Sparingly soluble | Based on general characteristics of racetams. Solubility can be increased with slight warming or pH adjustment. |
| DMSO (Dimethyl Sulfoxide) | Highly soluble | A common solvent for preparing high-concentration stock solutions of racetams.[2] |
| Ethanol | Soluble | Can be used as a solvent, but DMSO is generally preferred for high concentrations. |
| Stability | ||
| In Aqueous Solution | Stable for short-term use | Racetam compounds are generally stable in aqueous solutions for the duration of typical cell-based assays. For longer-term storage, frozen aliquots are recommended. The stability of methylnicotinate, a related compound, in aqueous solution is high.[3][4] |
| In DMSO Stock Solution | Stable at -20°C or -80°C | Stock solutions in DMSO can be stored for several months at low temperatures. Avoid repeated freeze-thaw cycles. |
Protocols for Solution Preparation
1. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 100 mM solution, weigh 22.023 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a physiological buffer or cell culture medium for use in in vitro assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile conical tubes
Procedure:
-
Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment.
Experimental Protocols for In Vitro Assays
The following are example protocols for relevant in vitro assays to investigate the biological activity of this compound, based on the known mechanisms of related racetam compounds.
Neuronal Cell Viability and Neuroprotection Assay
This assay assesses the effect of this compound on cell viability and its potential to protect neurons from excitotoxicity. The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced toxicity.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound working solutions
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed HT22 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).
-
Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Acetylcholine Levels
This protocol outlines a method to determine if this compound modulates acetylcholine levels in a cholinergic cell line, such as the LA-N-2 neuroblastoma cell line.[5]
Materials:
-
LA-N-2 cells
-
Appropriate cell culture medium
-
This compound working solutions
-
Acetylcholine assay kit (commercially available)
-
Cell lysis buffer
-
96-well plates
Protocol:
-
Culture LA-N-2 cells in 96-well plates until they reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
To measure extracellular acetylcholine, collect the cell culture supernatant.
-
To measure intracellular acetylcholine, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the acetylcholine concentration in the supernatant and cell lysates using a commercially available acetylcholine assay kit, following the manufacturer's instructions.
-
Normalize the acetylcholine levels to the total protein concentration in the cell lysates.
AMPA Receptor Modulation Assay
This assay investigates the effect of this compound on AMPA receptor activity, a known target of some racetams. This can be assessed by measuring calcium influx in response to an AMPA receptor agonist.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line expressing AMPA receptors
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound working solutions
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) solution
-
Fluorescence plate reader
Protocol:
-
Culture neurons in a black-walled, clear-bottom 96-well plate.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol to allow for the measurement of intracellular calcium.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with a sub-maximal concentration of AMPA.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for Fluo-4.
-
The potentiation of the AMPA-induced calcium influx by this compound would indicate positive allosteric modulation of the AMPA receptor.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for this compound based on the known mechanisms of related compounds and a general experimental workflow.
References
- 1. Activation of nicotinic acetylcholine receptors induces potentiation and synchronization within in vitro hippocampal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine Acts on Cholinergic Signaling Mechanisms to Directly Modulate Choroid Plexus Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
Application Notes and Protocols for Racetam Nootropics in Primary Neuron Culture
Topic: Racetam Protocol for Primary Neuron Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Racetam-class nootropic compounds have been investigated for their potential to enhance cognitive function and provide neuroprotection. While direct protocols for "Nicoracetam" are not prevalent in scientific literature, extensive research exists for structurally and functionally similar racetams such as Nefiracetam, Aniracetam, and Piracetam. These compounds have shown effects on neurotransmitter systems, neuroprotection, and neuronal plasticity. This document provides a synthesized protocol and application notes based on published data for these related racetam compounds for use in primary neuron culture.
The primary mechanism of action for several racetam compounds involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs)[1]. For instance, Nefiracetam has been shown to potentiate α4β2-type nAChR currents in rat cortical neurons in primary culture[1]. This modulation is linked to G(s) proteins and is independent of protein kinase A and C pathways[1]. Additionally, racetams like Aniracetam and Piracetam have demonstrated neuroprotective effects against oxidative stress and excitotoxicity[2][3][4].
Quantitative Data Summary
The following table summarizes the quantitative effects of various racetam compounds on primary neurons as reported in the literature.
| Compound | Concentration | Cell Type | Assay | Observed Effect | Reference |
| Nefiracetam | 1 nM | Rat Cortical Neurons | Whole-cell patch-clamp | Potentiation of α4β2-type nAChR currents to 200-300% of control | [1] |
| Aniracetam | 0.1 nM | Rat Cortical Neurons | Whole-cell patch-clamp | Potentiation of α4β2-type nAChR currents to 200-300% of control | [1] |
| Aniracetam | 10-100 µmol/L | Mouse Hippocampal Neurons | H2O2-induced toxicity | Significant rescue of neuronal viability and mitochondrial potential | [2] |
| Piracetam | 500-1000 µM | Rat Cortical Neurons | Oxygen-Glucose Deprivation | Significant increase in cell viability and inhibition of LDH efflux | [3] |
| Piracetam | 1000 µM | Rat Cortical Neurons | Oxygen-Glucose Deprivation | Attenuated the increase in MDA levels by 46.85 ± 9.28% and the decrease in SOD activity by 55 ± 13.17% | [3] |
| Levetiracetam | Varied | Rat Hippocampal Neurons | Aβ(25-35) induced toxicity | Significantly reduced neuronal injury | [4] |
Experimental Protocols
I. Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats[5][6][7][8].
Materials:
-
Pregnant rat (E18-E19)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[6][9]
-
Dissection medium (e.g., ice-cold DM/KY solution)[5]
-
Trypsin inhibitor solution[5]
-
Plating medium (e.g., Neurobasal Plus Medium with B-27 supplement, GlutaMAX, and P/S)[7]
-
Trituration supplies (fire-polished Pasteur pipettes)[6]
Procedure:
-
Preparation: Coat culture vessels with Poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature, wash three times with sterile water, and allow to dry[6]. Prepare all dissection and culture media.
-
Dissection: Sacrifice the pregnant rat and remove the embryos. Dissect the brains in ice-cold dissection medium. Isolate the cortices and remove the meninges[5].
-
Digestion: Transfer the cortical tissue to a papain solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes[5][6].
-
Washing: Remove the enzyme solution and wash the tissue multiple times with warmed dissection medium or a trypsin inhibitor solution until the solution is clear[5].
-
Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing bore size in plating medium until a single-cell suspension is achieved[5].
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan blue. Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well for a 48-well plate) in the prepared culture vessels[6].
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform a partial media change every 2-3 days[6].
II. Racetam Compound Treatment
Procedure:
-
Prepare stock solutions of the desired racetam compound in a suitable vehicle (e.g., DMSO or sterile water).
-
On the desired day in vitro (DIV), typically after neurons have adhered and started to extend processes (e.g., DIV 3-7), add the racetam compound to the culture medium to achieve the final desired concentration.
-
For neuroprotection assays, pre-incubate the neurons with the racetam compound for a specified period (e.g., 8-24 hours) before introducing the neurotoxic agent[10].
-
Include appropriate vehicle controls in all experiments.
III. Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of racetam compounds on neurite outgrowth[9][11][12][13][14].
Materials:
-
Primary neuron cultures prepared as described above.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-Tubulin III)[9].
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG)[9].
-
Microscope with imaging software capable of morphometric analysis.
Procedure:
-
Culture primary neurons on coverslips in the presence or absence of the racetam compound for a desired period (e.g., 48-72 hours)[12].
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-Tubulin III) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin or MetaMorph)[9].
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of nAChR agonists, which is relevant to the mechanism of action of some racetam compounds[1][15][16].
References
- 1. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam attenuates H2O2-induced deficiency of neuron viability, mitochondria potential and hippocampal long-term potentiation of mice in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Ameliorated Oxygen and Glucose Deprivation-Induced Injury in Rat Cortical Neurons Via Inhibition of Oxidative Stress, Excitatory Amino Acids Release and P53/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the protective effects of nootropic agents against neuronal damage induced by amyloid-beta (fragment 25-35) in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Nicotine protects cultured cortical neurons against glutamate-induced cytotoxicity via alpha7-neuronal receptors and neuronal CNS receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. sartorius.com [sartorius.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nicoracetam's Efficacy in the Morris Water Maze Test
Introduction to Nicoracetam and the Morris Water Maze
This compound is a nootropic agent belonging to the racetam family, a class of drugs known for their potential to enhance cognitive function. To evaluate the efficacy of novel compounds like this compound on spatial learning and memory, the Morris water maze (MWM) is a widely accepted and utilized behavioral assay.[1][2][3][4] This test assesses a rodent's ability to learn and remember the location of a submerged platform in a pool of water, using distal visual cues.[1][2][3] The MWM is a valuable tool for preclinical drug development, particularly for compounds targeting cognitive disorders.
Proposed Signaling Pathways for Racetam Nootropics
The precise mechanisms of action for many racetams are still under investigation, but several key signaling pathways are thought to be involved in their cognitive-enhancing effects. These compounds are generally believed to modulate neurotransmission.[[“]] Racetams like aniracetam and oxiracetam are known to modulate the cholinergic and glutamatergic systems.[6][7]
-
Glutamatergic System: Aniracetam, for instance, enhances the activity of AMPA receptors, which are a subtype of glutamate receptors crucial for synaptic plasticity, a fundamental process for learning and memory.[6]
-
Cholinergic System: Some racetams increase the release of acetylcholine in the hippocampus, a brain region critical for memory formation.[6]
-
Neuroprotection: Certain racetams may also offer neuroprotective benefits by increasing the production of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.[6]
-
Calcium Channels: Nefiracetam has been shown to increase the currents of N/L-type calcium channels, an action that is sensitive to pertussis toxin, suggesting the involvement of G-proteins.[8]
-
Nicotinic Acetylcholine Receptors (nAChR): Nefiracetam can potentiate acetylcholine currents at the α4β2 nACh receptor and also potentiate NMDA currents.[9]
Further research is necessary to elucidate the specific signaling pathways modulated by this compound.
Experimental Protocols
The following is a generalized protocol for assessing the effects of a novel racetam, such as this compound, on spatial learning and memory in rodents using the Morris water maze.
Materials and Apparatus
-
Morris Water Maze: A circular tank (90-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[1][3][10]
-
Escape Platform: A platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[2]
-
Visual Cues: Distinct visual cues placed around the room and visible from the maze.[3]
-
Video Tracking System: A camera and software (e.g., Ethovision, ANY-Maze) to record and analyze the animal's swim path, latency to find the platform, and other parameters.[1][11]
-
Animal Subjects: Mice or rats of a specified strain, age, and sex.
Experimental Design
-
Groups:
-
Vehicle Control: Animals receiving the vehicle solution.
-
This compound-treated: Multiple groups receiving different doses of this compound (e.g., low, medium, high dose).
-
Positive Control (Optional): A group receiving a known cognitive-enhancing drug.
-
-
Drug Administration: this compound should be administered at a consistent time before each testing session. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be determined based on the compound's properties.
-
Phases of the Experiment:
-
Habituation: Allows the animal to acclimate to the maze and the water.
-
Acquisition Training (Hidden Platform): Multiple trials per day for several consecutive days where the animal learns the location of the submerged platform.
-
Probe Trial (Platform Removed): A single trial where the platform is removed to assess memory retention.
-
Visible Platform Test (Cued): A control test to ensure that any observed deficits are not due to visual or motor impairments.
-
Detailed Procedure
-
Habituation (Day 1):
-
Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate.
-
Alternatively, conduct a visible platform trial where the platform is marked with a visible cue.
-
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per animal per day.
-
For each trial, place the animal in the water facing the wall at one of four randomly assigned starting positions (North, South, East, West).[2][11]
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[11]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[1][11]
-
If the animal fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for the same duration.[11]
-
The inter-trial interval (ITI) should be consistent (e.g., 15-60 seconds).[4]
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).[3]
-
-
Visible Platform Test (Day 8):
-
Place the platform in a new location for each trial and mark it with a visible cue.
-
This test confirms that the animals have the necessary visual and motor capabilities to perform the task.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Key parameters to measure and analyze include:
-
Escape Latency: The time taken to find the hidden platform during acquisition trials. A decrease in escape latency over days indicates learning.
-
Path Length: The distance traveled to find the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial. This is a measure of memory retention.
-
Platform Crossings: The number of times the animal crosses the exact location where the platform was during the probe trial.
-
Swim Speed: To ensure that differences in performance are not due to motor effects of the drug.
Statistical analysis (e.g., ANOVA with repeated measures) should be used to compare the performance of the different groups over time.
Table 1: Example Data Presentation for Morris Water Maze Study with a Racetam Compound
| Group | Treatment | Acquisition Day 4 Escape Latency (s) | Probe Trial Time in Target Quadrant (%) |
| 1 | Vehicle | 45.2 ± 3.1 | 30.5 ± 2.5 |
| 2 | This compound (Low Dose) | 38.7 ± 2.8* | 42.1 ± 3.0 |
| 3 | This compound (Medium Dose) | 32.1 ± 2.5 | 55.6 ± 4.1 |
| 4 | This compound (High Dose) | 33.5 ± 2.9** | 52.8 ± 3.8 |
| 5 | Positive Control | 30.8 ± 2.2 | 58.2 ± 4.5 |
Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). This is hypothetical data for illustrative purposes.
Conclusion
The Morris water maze is a powerful tool for evaluating the cognitive-enhancing potential of novel compounds like this compound. By following a well-defined and controlled experimental protocol, researchers can obtain reliable and reproducible data on the effects of this compound on spatial learning and memory. The provided application notes and protocols offer a comprehensive framework for initiating such investigations. It is important to note that while the general principles of the MWM are consistent, specific parameters may need to be optimized based on the animal strain and the specific research question.
References
- 1. mmpc.org [mmpc.org]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. what the evidence for racetam and cognitive enhancement - Consensus [consensus.app]
- 6. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 7. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 8. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nicoracetam in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoracetam, a nootropic agent, is a conjugate of nicotinic acid and gamma-aminobutyric acid (GABA). As with many compounds in the racetam family, its therapeutic efficacy and pharmacokinetic profile are of significant interest in drug development. Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The overall process for quantifying this compound in plasma involves several key stages, from sample collection to data analysis.
References
- 1. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the quantification of aniracetam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotective Agent Administration in Animal Models of Stroke Recovery
A. Introduction
Note on "Nicoracetam": Extensive searches of scientific literature did not yield specific data on a compound named "this compound" in the context of stroke recovery animal models. It is possible that this is a novel compound with limited public data or a misspelling of a related drug. This document will therefore focus on well-researched compounds with similar nomenclatures or mechanisms of action that have been studied in preclinical stroke models. Specifically, we will detail protocols and data related to Piracetam , a prominent member of the racetam class of nootropics, and Nicotinamide , a compound investigated for its neuroprotective properties in stroke. These examples will serve as a comprehensive guide for researchers studying similar agents.
The primary goal in preclinical stroke research is to identify and characterize therapeutic agents that can mitigate the severe neurological damage caused by cerebral ischemia. Animal models, particularly rodent models of Middle Cerebral Artery Occlusion (MCAO), are indispensable tools for this purpose.[1][2][3] These models allow for the investigation of pathophysiological mechanisms and the evaluation of potential neuroprotective drugs.[1][4] This document provides detailed application notes and protocols for the administration and evaluation of neuroprotective compounds in stroke recovery animal models, using Piracetam and Nicotinamide as primary examples.
B. Data Presentation: Efficacy of Neuroprotective Agents in Animal Stroke Models
The following tables summarize quantitative data from studies evaluating the effects of Piracetam and Nicotinamide in animal models of ischemic stroke.
Table 1: Effects of Piracetam and its Derivatives on Infarct Volume in Animal Models of Focal Ischemia
| Compound | Animal Model | Dosage | Administration Route | Reduction in Infarct Volume (%) | Reference |
| Piracetam | Rat | 200 mg/kg | Oral | 48.9 | [5] |
| Piracetam-like compounds | Various | Various | Various | 30.2 (Overall) | Not specified in snippets |
Table 2: Effects of Nicotinamide on Stroke Outcomes in a Mouse MCAO Model
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Brain Infarction | Nicotinamide (500 mg/kg, IV) | Saline | Reduced (p < 0.05) | [6] |
| Microglia/Macrophage Activation | Nicotinamide (500 mg/kg, IV) | Saline | Reduced (p < 0.05) | [6] |
| Neutrophil Infiltration | Nicotinamide (500 mg/kg, IV) | Saline | Decreased (p < 0.05) | [6] |
| Blood-Brain Barrier Leakage (Evans Blue) | Nicotinamide (500 mg/kg, IV) | Saline | Ameliorated (p < 0.05) | [6] |
C. Experimental Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Animal Model
The MCAO model is the most commonly used method to mimic focal cerebral ischemia in rodents.[2][7]
-
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
-
Materials:
-
Adult male Wistar rats or C57BL/6 mice.
-
Anesthesia (e.g., isoflurane, pentobarbital sodium).
-
Heating pad to maintain body temperature.
-
Surgical microscope or loupes.
-
Micro-surgical instruments.
-
Monofilament suture (silicone-coated tip).
-
Laser-Doppler flowmeter (for monitoring cerebral blood flow).
-
-
Procedure (Intraluminal Filament Method):
-
Anesthetize the animal and maintain its body temperature at 37°C.[7]
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the MCA.[7] A drop in cerebral blood flow, monitored by Laser-Doppler flowmetry, confirms successful occlusion.[8]
-
For transient MCAO (tMCAO), the suture is left in place for a specific duration (e.g., 60-90 minutes) before being withdrawn to allow reperfusion.[7][9] For permanent MCAO (pMCAO), the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
-
2. Drug Administration Protocol
-
Example 1: Piracetam Administration
-
Example 2: Nicotinamide Administration
3. Assessment of Stroke Outcomes
-
Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal.
-
Harvest the brain and section it into coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC).[7][8] Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring:
-
Assess motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's scale or a multi-point scale) at various time points post-stroke.
-
-
Behavioral Tests:
-
Evaluate motor coordination and balance using tests like the rotarod test, beam walking test, or cylinder test.
-
-
Histological and Molecular Analysis:
-
Perform immunohistochemistry on brain sections to assess neuronal death, inflammation (e.g., microglial activation), and apoptosis.[10]
-
Use techniques like Western blotting or ELISA to quantify levels of specific proteins related to inflammatory and apoptotic pathways.
-
D. Visualizations: Signaling Pathways and Experimental Workflows
1. Proposed Mechanism of Action of Racetam-class Nootropics
Caption: Proposed mechanisms of racetam-class drugs, including membrane fluidity and neurotransmitter modulation.
2. Experimental Workflow for Evaluating Neuroprotective Agents
Caption: A typical experimental workflow for preclinical evaluation of a neuroprotective agent in a stroke model.
3. Nicotinamide's Neuroprotective Signaling in Ischemic Stroke
Caption: Nicotinamide's protective effects against ischemia-reperfusion injury by reducing inflammation and BBB damage.
References
- 1. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 4. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Deteriorates Post-Stroke Immunodepression Following Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 10. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Nicoracetam Efficacy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoracetam is a nootropic compound belonging to the racetam class, which is investigated for its potential cognitive-enhancing properties. Like other racetams, its mechanism of action is thought to involve the modulation of neurotransmitter systems, such as the glutamatergic and cholinergic systems, ultimately enhancing synaptic plasticity.[1][2] Effective preclinical evaluation of nootropic candidates like this compound requires robust and reproducible in vitro screening methods. Cell-based assays provide a crucial platform for initial efficacy and safety assessment, offering insights into a compound's mechanism of action, neuroprotective effects, and potential for promoting neuronal health.[3][4]
This document provides detailed protocols for a suite of cell-based assays designed to screen the efficacy of this compound. These assays evaluate the compound's ability to protect neurons from excitotoxicity, promote neurite outgrowth, modulate neuronal activity, and influence the expression of key synaptic proteins.
Neuroprotection and Cell Viability Assay
Principle: This assay determines the ability of this compound to protect neuronal cells from damage induced by neurotoxins, such as glutamate, which causes excitotoxicity. It also assesses the baseline cytotoxicity of the compound. Cell viability is commonly measured using redox indicators like Resazurin or MTT, where the conversion of the dye by metabolically active cells correlates with the number of viable cells.[5]
Experimental Protocol: Resazurin-Based Neuroprotection Assay
-
Cell Culture:
-
Seed a suitable neuronal cell line (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 2 x 10⁴ cells/well.[5]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).
-
Create a serial dilution of this compound to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Pre-treat the cells by replacing the old medium with a fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, introduce a neurotoxic agent. For glutamate-induced excitotoxicity in HT22 cells, add glutamate to a final concentration of 5 mM.[5]
-
Maintain a set of wells with cells and this compound only (to test for cytotoxicity) and another set with untreated cells as a negative control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Viability Assessment:
-
Add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Workflow for Neuroprotection Assay
Data Presentation: this compound Neuroprotection
| Treatment Group | This compound (µM) | Cell Viability (%) | Standard Deviation |
| Control (Untreated) | 0 | 100 | ± 4.5 |
| Glutamate Only | 0 | 45.2 | ± 5.1 |
| Glutamate + this compound | 1 | 58.7 | ± 4.8 |
| Glutamate + this compound | 10 | 75.4 | ± 5.3 |
| Glutamate + this compound | 50 | 88.1 | ± 4.2 |
| This compound Only | 100 | 98.5 | ± 3.9 |
Neurite Outgrowth Assay
Principle: Neurite outgrowth is a fundamental process in neuronal development and regeneration. This assay quantifies the ability of a compound to promote the extension of neurites (axons and dendrites) from neuronal cell bodies. It is a key indicator of pro-cognitive and neuro-regenerative potential.[6][7] High-content screening (HCS) platforms are often used for automated imaging and analysis.[8]
Experimental Protocol: HCS Neurite Outgrowth Assay
-
Plate Preparation and Cell Seeding:
-
Coat a 96- or 384-well clear-bottom plate with an appropriate substrate (e.g., Poly-D-Lysine or Laminin) to promote neuronal attachment.[8]
-
Seed human iPSC-derived neurons or a neuroblastoma cell line (e.g., SH-SY5Y differentiated with retinoic acid) at a low density (e.g., 10,000 cells/well for a 96-well plate) to allow for clear visualization of individual neurites.[9][10]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound. Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a negative vehicle control.
-
Incubate for 48-72 hours to allow for sufficient neurite extension.[8]
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Stain the neurons. A common method is to use an antibody against β-III tubulin (Tuj-1), which specifically stains neuronal microtubules, followed by a fluorescently labeled secondary antibody.[7] Stain the nuclei with DAPI as a counterstain to identify cell bodies.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify key parameters such as the number of neurites per neuron, average neurite length, and the number of branch points.[7]
-
Workflow for Neurite Outgrowth Assay
Data Presentation: this compound Effect on Neurite Outgrowth
| Treatment Group | Concentration | Average Neurite Length (µm/neuron) | Branch Points per Neuron |
| Vehicle Control | - | 150.3 | 2.1 |
| This compound | 1 µM | 185.6 | 3.5 |
| This compound | 10 µM | 240.1 | 4.8 |
| This compound | 50 µM | 235.5 | 4.6 |
| Positive Control (BDNF) | 50 ng/mL | 295.8 | 6.2 |
Neuronal Activity Assessment via Calcium Imaging
Principle: Neuronal activity is tightly linked to changes in intracellular calcium (Ca²⁺) concentration.[11] Calcium imaging uses fluorescent indicators that change intensity upon binding to Ca²⁺, allowing for real-time monitoring of neuronal responses to stimuli.[12][13] This assay can reveal if this compound modulates baseline neuronal activity or alters the response to neurotransmitters.
Experimental Protocol: Fluo-4 Based Calcium Imaging
-
Cell Culture:
-
Plate primary neurons or iPSC-derived neurons on glass-bottom dishes or 96-well imaging plates.
-
Allow the culture to mature to form functional synaptic networks.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-45 minutes at 37°C.[11]
-
Wash the cells gently with a HEPES-buffered saline solution to remove excess dye and allow for de-esterification.
-
-
Imaging and Compound Application:
-
Place the plate on a fluorescence microscope or a plate reader equipped with a fluidics system.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Apply this compound at the desired concentration and continue recording to observe any changes in Ca²⁺ levels or oscillation frequency.
-
Subsequently, apply a known agonist (e.g., glutamate or acetylcholine) to test if this compound modulates the response.
-
-
Data Analysis:
-
Analyze the fluorescence intensity traces over time for individual cells or regions of interest.
-
Quantify parameters such as the peak amplitude of the Ca²⁺ response (ΔF/F₀), the frequency of spontaneous Ca²⁺ transients, and the area under the curve.
-
Workflow for Calcium Imaging Assay
References
- 1. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 2. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. pharmaron.com [pharmaron.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 神經細胞生長試驗 [sigmaaldrich.com]
- 7. innoprot.com [innoprot.com]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. noldus.com [noldus.com]
- 13. Calcium imaging - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nicoracetam for Studying Synaptic Plasticity in Hippocampal Slices
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on Nicoracetam's effects on synaptic plasticity is limited in publicly available literature. This compound is a nootropic agent belonging to the racetam family and is a structural analog of aniracetam, differing by the substitution of a benzene ring with a pyridine ring.[1] This document, therefore, extrapolates the potential applications and protocols for this compound based on the well-documented effects of its close analog, aniracetam, a known positive allosteric modulator of AMPA receptors.[2][3][4][5]
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[6] Long-Term Potentiation (LTP) is a prominent form of synaptic plasticity characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[7] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in the expression of LTP.[3][8]
This compound, as a member of the racetam class of nootropics, is hypothesized to positively modulate AMPA receptors, similar to its analog aniracetam.[1][4] This modulation is thought to enhance synaptic plasticity, making this compound a valuable research tool for investigating the molecular mechanisms of learning and memory in ex vivo preparations such as hippocampal slices. These application notes provide detailed protocols for utilizing this compound (using aniracetam as a proxy) to study its effects on synaptic plasticity in the hippocampus.
Proposed Mechanism of Action
Racetams like aniracetam act as positive allosteric modulators of AMPA receptors.[3][4] They are thought to bind to a site on the AMPA receptor complex, distinct from the glutamate binding site, and in doing so, they slow the receptor's deactivation and desensitization.[3] This leads to an increased influx of sodium ions into the postsynaptic neuron in response to glutamate release, thereby potentiating the excitatory postsynaptic potential (EPSP).[4] By enhancing AMPA receptor function, this compound is expected to lower the threshold for LTP induction and/or increase the magnitude of potentiation.
Data Presentation
The following table summarizes the expected quantitative effects of a positive AMPA receptor modulator like aniracetam (and by extension, this compound) on synaptic transmission and plasticity in hippocampal slices. Data is extrapolated from studies on aniracetam.
| Parameter | Expected Effect of this compound | Typical Quantitative Change (with Aniracetam) | Reference |
| fEPSP Slope (Baseline) | Increase | ~10-30% increase | [2] |
| Paired-Pulse Facilitation (PPF) | No significant change or slight decrease | Variable, often no change | [2] |
| LTP Magnitude (following HFS/TBS) | Enhancement | ~20-50% greater than control LTP | [9] |
| AMPA Receptor Deactivation Time | Prolongation | Slower decay time constant | [2][3] |
| AMPA Receptor Desensitization | Reduction | Slower and less complete desensitization | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard method for ex vivo electrophysiological studies.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Dissection tools (sterilized)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2, 5% CO2)
-
Incubation chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with carbogen.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgCl2, 2 CaCl2. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Electrophysiological Recording and LTP Induction
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
Micromanipulators
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)
Procedure:
-
Transfer a slice to the recording chamber and perfuse continuously with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.1 ms duration every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Apply this compound by switching the perfusion to aCSF containing the desired concentration of the drug. Allow at least 20 minutes for the drug to equilibrate and observe its effect on baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Following LTP induction, continue to record fEPSPs for at least 60 minutes to monitor the potentiation.
-
At the end of the experiment, a washout period with drug-free aCSF can be performed to assess the reversibility of the drug's effects.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impulsivity and AMPA receptors: aniracetam ameliorates impulsive behavior induced by a blockade of AMPA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptic Plasticity Linked to Ionotropic Glutamate Receptors After Nicotine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nicoracetam Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting behavioral studies to evaluate the cognitive-enhancing effects of nicoracetam. The protocols detailed below are for key behavioral assays known to be sensitive to nootropic agents.
Introduction to this compound
This compound is a nootropic agent belonging to the racetam class of compounds. While the precise mechanisms of action for many racetams are still under investigation, evidence suggests that they modulate cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory. It is hypothesized that this compound may enhance cognitive function by potentiating acetylcholine (ACh) release and modulating N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. These actions are thought to contribute to synaptic plasticity, a key cellular mechanism underlying learning and memory.
Key Behavioral Assays for Cognitive Enhancement
To assess the potential cognitive-enhancing properties of this compound, a battery of behavioral tests is recommended. The following assays are widely used and validated for studying learning and memory in rodents:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory, a form of episodic memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Morris Water Maze (MWM): This is a test of spatial learning and memory that is dependent on the hippocampus. It requires the animal to learn the location of a hidden platform in a pool of water using distal cues.
-
Passive Avoidance (PA) Test: This assay evaluates fear-motivated learning and memory. It is based on the animal's ability to remember an aversive stimulus and inhibit a natural response.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes, as comprehensive public data for this compound in these specific assays is limited. The data for the Novel Object Recognition and Passive Avoidance tests are adapted from studies on the closely related racetam, aniracetam, to provide a representative example of expected outcomes. The Morris Water Maze data is a generalized representation of expected results in a cognitive enhancement study.
Table 1: Novel Object Recognition (NOR) Test - Discrimination Index
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 0.15 ± 0.05 |
| This compound | 10 | 0.35 ± 0.06* |
| This compound | 30 | 0.45 ± 0.07 |
| This compound | 100 | 0.42 ± 0.06 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. A higher discrimination index indicates better recognition memory.
Table 2: Morris Water Maze (MWM) - Escape Latency (seconds)
| Treatment Group | Dose (mg/kg) | Day 1 (Mean ± SEM) | Day 3 (Mean ± SEM) | Day 5 (Mean ± SEM) |
| Vehicle Control | - | 60 ± 5 | 45 ± 4 | 30 ± 3 |
| This compound | 10 | 58 ± 6 | 38 ± 5 | 22 ± 4 |
| This compound | 30 | 55 ± 5 | 32 ± 4 | 18 ± 3 |
| This compound | 100 | 56 ± 6 | 35 ± 5* | 20 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. A lower escape latency indicates improved spatial learning.
Table 3: Passive Avoidance (PA) Test - Step-Through Latency (seconds)
| Treatment Group | Dose (mg/kg) | Step-Through Latency (Mean ± SEM) |
| Vehicle Control | - | 120 ± 15 |
| This compound | 10 | 180 ± 20* |
| This compound | 30 | 240 ± 25 |
| This compound | 100 | 220 ± 22 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. A longer step-through latency indicates better retention of the fear memory.
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is designed to assess recognition memory.[1][2]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
A novel object, distinct from the familiar objects
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty open field arena.
-
Allow the animal to explore freely for 10 minutes.
-
This reduces novelty-induced stress and allows adaptation to the environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena, equidistant from the objects.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the center of the arena.
-
Allow the animal to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Morris Water Maze (MWM)
This protocol assesses hippocampal-dependent spatial learning and memory.[3][4]
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Water heater to maintain temperature at 22-25°C
-
Distinct visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (Days 1-5):
-
The escape platform is submerged approximately 1 cm below the water surface in a fixed location in one of the four quadrants of the pool.
-
Each day, each animal undergoes four trials.
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the tank.
-
The animal is allowed to swim and find the hidden platform. If it does not find the platform within 60-90 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The animal is placed in the pool at a novel start position and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the escape latency across the training days. A decrease in latency indicates learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates spatial memory consolidation.
Passive Avoidance (PA) Test
This protocol evaluates fear-motivated learning and memory.[5][6][7]
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door)
-
An electrifiable grid floor in the dark compartment
-
A shock generator
Procedure:
-
Training/Acquisition Trial:
-
Place the animal in the light compartment, facing away from the door.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The animal is then immediately removed from the apparatus and returned to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the animal back into the light compartment.
-
After the same habituation period, the door is opened.
-
Record the latency to step through into the dark compartment (step-through latency). A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis:
-
A longer step-through latency in the retention trial compared to the training trial (or compared to a control group) indicates that the animal has learned and remembers the aversive experience associated with the dark compartment.
Visualizations
Signaling Pathway of this compound
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. researchgate.net [researchgate.net]
Sourcing and Application of High-Purity Nicoracetam for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nicoracetam, a member of the racetam family of nootropics, is a synthetic compound structurally derived from piracetam. Its unique chemical structure, incorporating a nicotinoyl group, suggests a potential modulation of both cholinergic and nicotinic pathways, making it a compound of significant interest for neuropharmacological research. These application notes provide a comprehensive guide for sourcing high-purity this compound, verifying its purity, and outlining detailed protocols for its use in fundamental research settings.
Sourcing and Purity Verification of this compound
The integrity of experimental data relies heavily on the purity of the starting materials. Sourcing high-purity this compound and verifying its identity and purity are therefore critical first steps.
Identifying Reputable Suppliers
High-purity this compound for research purposes can be obtained from various chemical suppliers specializing in reference standards and research chemicals. While a direct endorsement of specific suppliers is not provided, researchers are encouraged to source from companies that provide a comprehensive Certificate of Analysis (CoA) with their products. Leading suppliers of organic research chemicals often include companies like Sigma-Aldrich (now MilliporeSigma), Santa Cruz Biotechnology, and Cayman Chemical, among others. When selecting a supplier, it is crucial to inquire about the availability of batch-specific CoAs.
Purity Assessment Methodologies
Upon receipt of this compound, independent verification of its purity is recommended. A multi-pronged approach utilizing various analytical techniques is the most robust strategy.[1][][3] The following table summarizes key analytical methods for purity determination.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) and Impurity Profile | >98% Purity |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Matches theoretical mass ± 5 ppm |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Purity | Consistent with proposed structure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic peaks present |
| Elemental Analysis | Elemental Composition (%C, H, N, O) | Within ±0.4% of theoretical values |
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the neuropharmacological properties of this compound.
Protocol 1: In Vitro Assessment of Nicotinic Acetylcholine Receptor (nAChR) Binding
This protocol outlines a competitive binding assay to determine the affinity of this compound for nAChRs.
Materials:
-
High-purity this compound
-
Radioligand (e.g., [³H]-epibatidine)
-
Membrane preparations from cells expressing the desired nAChR subtype
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Scintillation cocktail and vials
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 100 µL of the membrane preparation.
-
Incubate at room temperature for 2-3 hours.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count using a microplate scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the binding data.
Protocol 2: Assessment of Cognitive Enhancement in a Rodent Model
This protocol describes the use of the Morris water maze to assess the effect of this compound on spatial learning and memory in rats or mice.
Materials:
-
High-purity this compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Morris water maze apparatus
-
Animal tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the training session.
-
Acquisition Phase (4-5 days):
-
Place a hidden platform in one quadrant of the water maze.
-
Allow each animal to swim for 60 seconds to find the platform. If the animal fails to find the platform, guide it to the location.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
Perform 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the maze.
-
Allow each animal to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA, t-test).
Signaling Pathways and Visualizations
The mechanism of action of this compound is hypothesized to involve the modulation of cholinergic and glutamatergic systems, similar to other racetams, with a potential direct or indirect effect on nicotinic acetylcholine receptors.[4][5][6]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Purity Analysis
Caption: Workflow for comprehensive purity analysis.
Logical Relationship for Sourcing High-Purity Compounds
Caption: Decision-making process for sourcing.
References
Troubleshooting & Optimization
Technical Support Center: Nicoracetam Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Nicoracetam in aqueous buffers during their experiments.
Troubleshooting Guide
This guide addresses common issues related to this compound's solubility in a question-and-answer format, offering potential solutions and experimental approaches.
Question 1: I am unable to dissolve this compound in my standard aqueous buffer (e.g., PBS, TRIS) at the desired concentration. What could be the reason?
Answer: this compound, like many other compounds in the racetam class, is presumed to have low intrinsic aqueous solubility. This inherent chemical property is the most likely reason for the dissolution challenges you are facing. The limited solubility can be attributed to its molecular structure, which may not readily interact with water molecules to form a stable solution at higher concentrations.
Question 2: How does the pH of the aqueous buffer affect the solubility of this compound?
-
For acidic compounds: Solubility increases as the pH of the solution becomes more basic (higher than the pKa).
-
For basic compounds: Solubility increases as the pH of the solution becomes more acidic (lower than the pKa).
Troubleshooting Steps:
-
Determine the pKa of this compound: If possible, determine the experimental pKa of your this compound sample.
-
pH Adjustment: Systematically adjust the pH of your buffer to be at least 1-2 units away from the pKa of the compound to favor the ionized, more soluble form.
-
Buffer Species: Be aware that the buffer species itself can sometimes interact with the compound, affecting solubility. If issues persist, consider trying a different buffer system.
Question 3: My this compound precipitates out of solution over time or upon temperature change. How can I prevent this?
Answer: Precipitation indicates that the solution is supersaturated or that the compound's solubility is sensitive to temperature changes.
Troubleshooting Steps:
-
Temperature Control: Ensure your experimental conditions maintain a consistent temperature. For many compounds, solubility increases with temperature. However, for some, it can decrease. Determine the temperature-solubility profile for your specific conditions.
-
Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can increase the solvent's capacity to dissolve this compound.
-
Complexation Agents: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with significantly higher aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific experimental data for this compound's aqueous solubility is not widely published, it is anticipated to be low, similar to other members of the racetam family. For context, related compounds like Aniracetam and Nefiracetam are known to be poorly soluble in water.
Q2: What are the most common techniques to improve the aqueous solubility of compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area available for dissolution.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound can significantly increase solubility.
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes is a highly effective method.
-
Q3: Are there any concerns about the stability of this compound in aqueous buffers?
A3: The stability of compounds in aqueous solutions can be pH-dependent. For instance, studies on the related compound, benzyl nicotinate, have shown that it undergoes hydroxide ion-catalyzed degradation, and its stability is significantly influenced by the pH of the aqueous solution. It is advisable to perform stability studies of this compound in your chosen buffer system to ensure the integrity of the compound throughout your experiment.
Q4: Which co-solvents are commonly used and at what concentrations?
A4: Common co-solvents used in research and pharmaceutical formulations include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
The concentration of the co-solvent should be optimized. Start with low percentages (e.g., 1-5% v/v) and gradually increase while monitoring for any potential effects on your experimental system. It is crucial to run appropriate vehicle controls in your experiments.
Q5: How do I choose the right cyclodextrin for my experiment?
A5: The choice of cyclodextrin depends on the size and shape of the drug molecule and the desired solubility enhancement. Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer improved solubility and safety profiles. A screening of different cyclodextrins is often necessary to identify the most effective one.
Data Presentation
Table 1: Comparison of General Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Increases the concentration of the ionized, more soluble form of the drug. | Simple and cost-effective. | Only applicable to ionizable compounds; may affect compound stability and biological activity. |
| Co-solvency | Addition of a water-miscible organic solvent to increase the polarity of the solvent mixture. | Can significantly increase solubility; simple to prepare. | The co-solvent may have its own biological effects; potential for precipitation upon dilution. |
| Complexation (Cyclodextrins) | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity to form a soluble complex. | High solubility enhancement; can improve stability. | Can be more expensive; potential for interactions with other formulation components. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Applicable to most poorly soluble compounds. | May not increase the equilibrium solubility; requires specialized equipment. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level. | Can significantly enhance dissolution rate and apparent solubility. | Requires specific formulation development; potential for physical instability of the amorphous form. |
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the aqueous buffer in separate vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The average concentration from the replicate samples represents the equilibrium solubility of this compound in that buffer at that temperature.
Protocol 2: Screening for Optimal Solubilization Technique
This protocol provides a framework for systematically testing different methods to improve the solubility of this compound.
1. pH Profile:
- Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
- Determine the equilibrium solubility of this compound in each buffer using the method described in Protocol 1.
- Plot solubility as a function of pH to identify the optimal pH range for dissolution.
2. Co-solvent Screening:
- Prepare stock solutions of various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) in the chosen aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).
- Determine the equilibrium solubility of this compound in each co-solvent mixture using Protocol 1.
- Compare the solubility enhancement for each co-solvent and concentration.
3. Cyclodextrin Complexation:
- Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in the aqueous buffer at various concentrations.
- Conduct a phase solubility study by adding excess this compound to each cyclodextrin solution and determining the concentration of dissolved this compound after equilibration.
- Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A flowchart for systematically addressing solubility challenges with this compound.
Hypothesized Signaling Pathway for Nootropic Action of Racetams
Preventing nicoracetam degradation in solution
This technical support center provides guidance on preventing the degradation of nicoracetam in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, which includes an amide linkage and a nicotinoyl group, this compound is susceptible to degradation primarily through hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form nicotinic acid and 2-oxo-1-pyrrolidine methanol.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the amide bond. Generally, neutral or mildly acidic pH conditions are recommended for optimal stability. Extreme pH values should be avoided during preparation and storage.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Elevated temperatures can accelerate the rate of hydrolytic degradation of this compound. For long-term storage of this compound solutions, refrigeration (2-8 °C) is recommended. If experiments are to be conducted at higher temperatures, fresh solutions should be prepared and used within a short timeframe to minimize degradation.
Q4: Is this compound sensitive to light?
Q5: Are there any specific solvents or excipients that can affect this compound stability?
A5: While aqueous solutions are common, the use of co-solvents might be necessary for certain applications. The choice of co-solvent should be made carefully, as some may promote degradation. For instance, the stability of benzyl nicotinate, a related compound, is enhanced in the presence of glycerol or polyethylene glycol 400 in aqueous solutions.[3] It is advisable to perform compatibility studies with any new solvent or excipient.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in prepared solution | Hydrolysis due to improper pH or high temperature. | Prepare fresh solutions at a neutral or mildly acidic pH. Store solutions at 2-8 °C and protect from light. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles. |
| Precipitation in the solution | Poor solubility or degradation product formation. | Check the solubility of this compound in the chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition. |
| Discoloration of the solution | Oxidative degradation or photodecomposition. | Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Inferred Stability Profile of this compound in Solution
The following table summarizes the expected stability of this compound under various stress conditions, based on general principles of chemical stability and data from structurally related compounds. This information should be confirmed by experimental studies.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 N HCl at 60°C | Low | Nicotinic acid, 2-oxo-1-pyrrolidine methanol |
| Alkaline | 0.1 N NaOH at 60°C | Low | Nicotinic acid, 2-oxo-1-pyrrolidine methanol |
| Neutral | Water at 60°C | Moderate | Minimal hydrolysis products |
| Oxidative | 3% H₂O₂ at room temp. | Moderate to High | Potential N-oxide formation |
| Thermal | 60°C in solid state | High | Minimal degradation |
| Photolytic | UV/Vis light exposure | Moderate | Potential photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and the solution (in a quartz cuvette) to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
Analyze the samples at appropriate time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
A suitable starting point for HPLC method development could be a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at an appropriate wavelength.
Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound.
Caption: General workflow for a this compound stability study.
References
Navigating the Nuances of Nicoracetam: A Technical Support Guide for Researchers
Welcome to the technical support center for nicoracetam experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies. Given the limited availability of extensive public data on this compound, this guide incorporates data from structurally and functionally similar racetam nootropics, such as aniracetam and piracetam, to provide a comprehensive framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While research specifically on this compound is ongoing, its mechanism is presumed to be similar to other racetam-class nootropics. The primary mechanisms are believed to involve the modulation of central neurotransmitter systems. This includes positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances glutamatergic neurotransmission.[1][2] Additionally, it is thought to influence the cholinergic system by increasing acetylcholine (ACh) release in key brain regions like the hippocampus.[3][4]
Q2: What are the expected outcomes of this compound in behavioral models of cognition?
A2: In rodent models of learning and memory, such as the Morris Water Maze (MWM), this compound is expected to improve spatial navigation and memory. This would be demonstrated by a decrease in escape latency (the time taken to find a hidden platform) and an increased time spent in the target quadrant during probe trials.[5][6][7]
Q3: Are there any known paradoxical or unexpected effects of this compound?
A3: While specific paradoxical effects for this compound are not well-documented, the broader class of nootropics and psychostimulants can sometimes produce unexpected outcomes.[8] In some cases, higher doses of racetams have been reported to be less effective than lower doses, a phenomenon that can lead to a U-shaped or biphasic dose-response curve. Additionally, some clinical trials of aniracetam have reported mild, transient side effects such as anxiety, irritability, and insomnia.[9][10]
Q4: How does this compound exert its neuroprotective effects?
A4: The neuroprotective properties of racetam compounds are thought to be linked to their ability to mitigate excitotoxicity and oxidative stress. By modulating AMPA receptors, this compound may help maintain neuronal integrity in the face of neurotoxic insults. Some studies on related compounds suggest that they can also reduce the formation of reactive oxygen species (ROS) and nitric oxide (NO) in neuronal cells.
Troubleshooting Experimental Issues
In Vivo Studies: Morris Water Maze
Problem 1: High variability in escape latency times between subjects in the same group.
-
Possible Cause: Inconsistent handling of the animals, leading to varied stress levels.
-
Troubleshooting Steps:
-
Ensure all animal handling is performed by the same researcher or that all handlers follow a strictly standardized protocol.
-
Acclimatize the animals to the testing room and the researcher for a sufficient period before the experiment begins.
-
Verify that environmental cues (e.g., posters on the walls) are consistent and visible from the water maze.
-
Problem 2: Animals are floating or swimming aimlessly instead of actively searching for the platform.
-
Possible Cause: Lack of motivation, which can be influenced by water temperature or habituation.
-
Troubleshooting Steps:
-
Check and maintain the water temperature within the optimal range for the species (typically 20-22°C for rats).
-
Ensure the platform is sufficiently submerged (usually 1-2 cm below the surface) to be hidden but still easily mountable.
-
In the initial training phase, gently guide the animal to the platform to ensure it understands the objective.
-
In Vitro Studies: Neuroprotection Assays
Problem 3: Inconsistent cell viability results in a glutamate excitotoxicity assay.
-
Possible Cause: Variability in cell seeding density or glutamate concentration.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding to achieve uniform cell density across all wells.
-
Prepare fresh glutamate solutions for each experiment and verify the final concentration.
-
Include positive (e.g., a known neuroprotectant) and negative (vehicle) controls to validate the assay's performance.
-
Problem 4: No significant neuroprotective effect is observed at expected concentrations.
-
Possible Cause: The chosen dose range may be inappropriate, or the compound may have a narrow therapeutic window.
-
Troubleshooting Steps:
-
Conduct a wider dose-response study, including both lower and higher concentrations, to identify the optimal effective dose.
-
Consider the possibility of a U-shaped dose-response curve, where higher doses may be less effective.
-
Verify the purity and stability of the this compound compound being used.
-
Data Presentation: Analogous Racetam Compounds
Due to the limited availability of public quantitative data for this compound, the following tables present data from studies on aniracetam and piracetam to provide a reference for expected experimental outcomes.
Table 1: Effect of Aniracetam on Acetylcholine Release in Rat Hippocampus
| Treatment Group | Dose (mg/kg, p.o.) | Peak Acetylcholine Increase (%) |
| Aniracetam | 50 | Ineffective |
| Aniracetam | 100 | + 58% |
| Aniracetam | 300 | Ineffective |
Data adapted from a study by Spignoli et al., demonstrating a notable increase in acetylcholine release at a specific dose of aniracetam.[3]
Table 2: Neuroprotective Effects of Novel Compounds in an In Vitro Ischemia Model
| Compound | EC50 (µM) |
| PBN (standard) | 5.37 ± 1.12 |
| NAC (standard) | 5.16 ± 1.60 |
| HBN6 (experimental) | 0.98 ± 0.25 |
This table showcases EC50 values for neuroprotection from an in vitro study on various compounds, providing a reference for the expected potency of neuroprotective agents.[11]
Experimental Protocols
Morris Water Maze Protocol
-
Apparatus: A circular pool (1.8-2.0m in diameter) filled with water made opaque with a non-toxic substance. A hidden platform is submerged 1-2 cm below the water surface.[12]
-
Acquisition Phase:
-
Animals are subjected to four trials per day for five consecutive days.
-
In each trial, the animal is placed in the pool at one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 20-30 seconds.
-
The time to find the platform (escape latency) is recorded for each trial.[12]
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
In Vitro Glutamate Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 24 hours.
-
Induction of Excitotoxicity: A neurotoxic concentration of L-glutamate is added to the culture medium (excluding control wells) and incubated for a further 24 hours.
-
Assessment of Cell Viability: Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect of this compound is calculated as the percentage of viable cells in the this compound-treated, glutamate-exposed wells compared to the vehicle-treated, glutamate-exposed wells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Presumed signaling cascade of this compound's neuroprotective and cognitive-enhancing effects.
Caption: Standard experimental workflow for the Morris Water Maze test.
Caption: A logical approach to troubleshooting high variability in Morris Water Maze data.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Morris water maze - Scholarpedia [scholarpedia.org]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthopenresearch.org [healthopenresearch.org]
- 9. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Optimizing Nicoracetam Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicoracetam. The following information is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
There is currently limited published data specifically on the optimal concentration of this compound for cell viability. However, based on studies of structurally related racetam compounds like aniracetam and piracetam, a starting range of 1 µM to 100 µM is recommended for initial experiments.[1][2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: My cells show decreased viability even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
-
Compound Purity: Impurities in the this compound compound could be cytotoxic. Ensure you are using a high-purity grade of the compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to this compound or other racetams.
-
Incorrect Concentration Calculation: Double-check all calculations for stock solutions and final dilutions.
Q3: I am not observing any effect of this compound on cell viability. What should I do?
If you do not observe an effect, consider the following:
-
Concentration Range: The concentrations tested may be too low. Try extending the concentration range up to 500 µM or 1 mM, based on data from similar compounds like piracetam.[2]
-
Incubation Time: The incubation time may be too short to observe an effect. Consider extending the incubation period (e.g., 48 or 72 hours), ensuring you also adjust your control experiments accordingly.
-
Assay Sensitivity: The cell viability assay you are using may not be sensitive enough to detect subtle changes. Consider trying an alternative assay method (e.g., switching from MTT to a more sensitive luminescent-based assay like CellTiter-Glo®).
-
Mechanism of Action: this compound's primary effects may not be directly on cell viability under normal culture conditions but rather on specific signaling pathways or under conditions of cellular stress. Consider co-treatment with a stressor (e.g., hydrogen peroxide, glutamate) to unmask potential neuroprotective effects.[1]
Q4: How can I differentiate between a specific neuroprotective effect and a general increase in metabolic activity in my MTT assay?
The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity and can correlate with cell viability. To confirm that an observed increase in the MTT signal is due to neuroprotection and not just a general metabolic enhancement, it is recommended to:
-
Use a complementary assay: Employ a different type of viability assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion assay or LDH release assay) or ATP levels (e.g., CellTiter-Glo®).
-
Perform cell counting: Directly count the number of viable cells using a hemocytometer or an automated cell counter.
-
Morphological assessment: Visually inspect the cells under a microscope for qualitative changes in morphology, such as reduced signs of apoptosis or necrosis.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing cell viability assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. | |
| Low signal or low absorbance readings | Low cell number | Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay. |
| Insufficient incubation time with the assay reagent | Increase the incubation time with the viability reagent (e.g., MTT) as recommended by the manufacturer's protocol.[3][4] | |
| Cells are not metabolically active | Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| High background in "no cell" control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| Reagent instability | Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles. | |
| Unexpected color change in media with this compound | Compound interference with pH | Check the pH of the media after adding this compound. Some compounds can alter the pH, affecting cell health and the performance of pH-sensitive indicators. |
| Compound has inherent color | Measure the absorbance of this compound in media alone at the same wavelength as your assay to determine if it contributes to the signal. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells to form a purple formazan product.[4][5]
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of media).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include "vehicle control" wells (media with the same concentration of solvent as the highest this compound concentration) and "untreated control" wells (media only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the media containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells (if included) from all other values.
-
Express the results as a percentage of the vehicle control (set to 100% viability).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for this compound
Based on the known mechanisms of related racetam compounds, this compound is hypothesized to modulate neuronal function through the potentiation of AMPA and nicotinic acetylcholine receptor signaling.
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
Troubleshooting Logic for Low Cell Viability
References
- 1. Aniracetam attenuates H2O2-induced deficiency of neuron viability, mitochondria potential and hippocampal long-term potentiation of mice in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam Ameliorated Oxygen and Glucose Deprivation-Induced Injury in Rat Cortical Neurons Via Inhibition of Oxidative Stress, Excitatory Amino Acids Release and P53/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Racetam Delivery in Animal Studies
A Note on Nicoracetam: Initial searches for "this compound" did not yield specific results for a compound with this name extensively studied in scientific literature. It is possible that this is a novel compound with limited public information or a typographical error for a more common racetam, such as Aniracetam . Given the context of your request, this guide will focus on troubleshooting the delivery of Aniracetam, a well-researched nootropic in the racetam family, with the principles discussed being broadly applicable to other similar compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aniracetam in animal studies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Aniracetam?
Aniracetam's cognitive-enhancing effects are believed to stem from its multifaceted mechanism of action. A primary mechanism is its modulation of the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory.[1] Aniracetam enhances the activity of AMPA receptors, a subtype of glutamate receptors, leading to improved synaptic transmission.[1][2] Additionally, it influences cholinergic neurotransmission, enhances dopamine and serotonin activity, and has neuroprotective properties, including the potential to increase the production of brain-derived neurotrophic factor (BDNF).[1]
2. What are the common challenges in delivering Aniracetam in animal studies?
Common challenges with Aniracetam delivery in animal studies include its poor water solubility, rapid metabolism, and the potential for variability in oral bioavailability.[3][4] Ensuring consistent and accurate dosing can be difficult, and the chosen vehicle and route of administration can significantly impact experimental outcomes.
3. How can I improve the solubility of Aniracetam for oral administration?
Due to its lipophilic nature, Aniracetam is practically insoluble in water. To prepare a solution or suspension for oral gavage, researchers often use vehicles such as:
-
Vegetable oils: (e.g., corn oil, sesame oil)
-
Polyethylene glycol (PEG): Particularly PEG 400.
-
Tween 80 or other surfactants: To create a stable suspension.
It is crucial to ensure the chosen vehicle is non-toxic and does not have pharmacological effects that could interfere with the study.
4. What are the recommended routes of administration for Aniracetam in rodents?
The most common route of administration for Aniracetam in rodent studies is oral gavage (per os) .[5] This method ensures the delivery of a precise dose.[5] Intraperitoneal (IP) and intravenous (IV) injections are also possible but may be less common for this compound in behavioral studies. When administering any substance, it's important to consider its physiological properties, such as pH and potential for irritation, to minimize discomfort to the animal.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral results | Inconsistent drug exposure due to poor absorption or rapid metabolism. | Optimize the dosing vehicle to improve solubility and absorption. Consider the timing of administration relative to behavioral testing, as Aniracetam has a short half-life.[3] Ensure consistent food and water intake, as this can affect drug absorption. |
| Precipitation of Aniracetam in dosing solution | Poor solubility of the compound in the chosen vehicle. | Increase the concentration of the co-solvent or surfactant (e.g., Tween 80). Use sonication to aid in dissolving the compound. Prepare fresh solutions daily to prevent precipitation over time. |
| Animal distress during or after oral gavage | Improper gavage technique or irritation from the vehicle/compound. | Ensure proper training in oral gavage techniques to prevent injury to the esophagus.[6] If the substance is caustic, deliver a small amount first to test for a coughing reflex.[6] Consider alternative, less stressful delivery methods if possible, such as administration in drinking water or specialized food, though this may reduce dose accuracy.[7][6] |
| Low or undetectable plasma levels of Aniracetam | Rapid metabolism and presystemic elimination. | Aniracetam is extensively metabolized before reaching systemic circulation, resulting in very low bioavailability of the parent drug.[4] It is often more feasible to measure its primary metabolites, such as N-anisoyl-GABA (ABA) and p-anisic acid (AA).[4] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Aniracetam in Rats
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Bioavailability | N/A | Extremely small (8.6-11.4%)[4] |
| Half-life (t½) | Rapid | Rapid elimination[4] |
| Metabolites | N-anisoyl-GABA (ABA), p-anisic acid (AA), 2-pyrrolidinone (PD) | N-anisoyl-GABA (ABA), p-anisic acid (AA), 2-pyrrolidinone (PD)[4] |
| Clearance | High systemic clearance[3] | Large apparent oral clearance[3] |
Note: The data presented are based on studies in rats and may vary in other animal models.
Experimental Protocols
Protocol: Preparation and Administration of Aniracetam via Oral Gavage in Rats
-
Materials:
-
Aniracetam powder
-
Vehicle (e.g., 0.5% Tween 80 in sterile saline)
-
Mortar and pestle
-
Sonicator
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes
-
-
Preparation of Dosing Suspension (to be prepared fresh daily): a. Calculate the required amount of Aniracetam and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. b. Weigh the Aniracetam powder accurately. c. If necessary, gently grind the powder in a mortar and pestle to a fine consistency. d. In a suitable container, add a small amount of the vehicle to the powder to create a paste. e. Gradually add the remaining vehicle while continuously mixing. f. Use a vortex mixer and/or sonicator to ensure a homogenous suspension.
-
Administration Procedure: a. Weigh the animal to determine the precise volume of the suspension to be administered. b. Gently but firmly restrain the animal. For rats, this can be done by grasping the animal over the back and shoulders, allowing the forelegs to be held. c. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). d. Fill a syringe with the calculated volume of the Aniracetam suspension and attach the gavage needle. e. With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal shows signs of distress, remove the needle immediately.[6] f. Once the needle is correctly positioned, slowly administer the suspension. g. Gently remove the needle and return the animal to its cage. h. Monitor the animal for any adverse reactions.
Visualizations
Caption: Aniracetam's signaling pathway.
References
- 1. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 2. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating Off-Target Effects of Racetam Compounds in Neuronal Cells
Frequently Asked Questions (FAQs)
Q1: My experimental results with a racetam compound are inconsistent with its proposed primary mechanism of action. What could be the cause?
A1: Inconsistencies could arise from off-target effects. Racetams have been shown to interact with various neuronal systems beyond their primary targets. For instance, some racetams modulate glutamatergic and cholinergic systems, which could lead to widespread and sometimes unexpected changes in neuronal activity.[1][2][3] Consider investigating potential interactions with AMPA receptors, nicotinic acetylcholine receptors (nAChRs), or voltage-gated calcium channels.[4][5][6][7]
Q2: Are there known off-target interactions of racetams with neurotransmitter systems other than glutamate and acetylcholine?
A2: Yes, some studies on Aniracetam have indicated an influence on dopaminergic and serotonergic systems, potentially by increasing the extracellular levels of dopamine and serotonin in certain brain regions.[8][9] This could be a crucial consideration if your research involves these neurotransmitter pathways.
Q3: Do racetams have any effects on neuronal cell membrane properties?
A3: Piracetam has been suggested to enhance the fluidity of neuronal cell membranes.[2][10] This could indirectly affect the function of membrane-bound proteins, including receptors and ion channels, leading to a broad range of downstream effects that are not mediated by direct ligand-receptor binding.
Q4: Can racetams influence intracellular signaling cascades?
A4: Yes, studies on Nefiracetam have shown that its potentiation of α4β2-type nicotinic acetylcholine receptors involves Gs proteins.[11] Another study on Nefiracetam's effects on GABA-A receptors suggested an interaction with Gi/Go proteins and a subsequent modulation of the PKA system.[12] This indicates that racetams can engage with G-protein coupled signaling pathways, leading to downstream effects on cellular function.
Troubleshooting Guide
| Issue Encountered | Potential Off-Target Explanation | Troubleshooting/Investigation Steps |
| Unexpected changes in synaptic plasticity (e.g., altered LTP/LTD) | Racetams like Aniracetam are known positive allosteric modulators of AMPA receptors, which can directly impact synaptic plasticity.[1][4] | - Perform electrophysiological recordings (e.g., field recordings or patch-clamp) to directly measure AMPA receptor-mediated currents in the presence of your compound.- Use specific AMPA receptor antagonists to see if the observed effects are blocked. |
| Altered neuronal excitability or firing rate not explained by the primary target | Piracetam has been shown to affect neuronal activity by depressing or facilitating the spontaneous firing rate, potentially through modulation of membrane elements at synaptic sites.[13] Nefiracetam and Aniracetam have also been shown to modulate N- and L-type calcium channels.[7] | - Conduct single-cell electrophysiology (e.g., current-clamp recordings) to assess changes in firing patterns.- Use specific calcium channel blockers to investigate the involvement of these channels.[6] |
| Changes in downstream signaling pathways (e.g., cAMP levels) | Nefiracetam's interaction with nAChRs has been linked to Gs protein activation, which would increase cAMP levels.[11] Conversely, its modulation of GABA-A receptors may involve Gi/Go proteins, which could decrease cAMP.[12] | - Measure intracellular cAMP levels in response to your racetam compound.- Use cholera toxin or pertussis toxin to investigate the involvement of Gs or Gi/Go proteins, respectively.[11] |
| Unexplained anxiolytic or antidepressant-like effects in behavioral studies | Aniracetam has been reported to increase dopamine and serotonin levels in certain brain regions, which could contribute to mood-altering effects.[3][8][9] | - Use microdialysis to measure extracellular levels of dopamine and serotonin in relevant brain regions following administration of your compound.- Investigate potential interactions with dopamine (D2) and serotonin (5-HT2A) receptors.[3] |
Data Presentation: Off-Target Effects of Racetam Compounds
Table 1: Effects of Racetams on Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Effect | Concentration | Cell Type | Reference |
| Nefiracetam | α4β2 | Potentiation | 1 nM | Rat cortical neurons | [11] |
| Aniracetam | α4β2 | Potentiation | 0.1 nM | Rat cortical neurons | [11] |
| Nefiracetam | α7 | Weak Inhibition | - | Rat cortical neurons | [11] |
| Aniracetam | α7 | Weak Inhibition | - | Rat cortical neurons | [11] |
| Nefiracetam | α4β2 and α7 | Potentiation | 1-10 µM | Xenopus oocytes | [5] |
| Piracetam | - | No potentiating action | - | Xenopus oocytes | [5] |
Table 2: Effects of Racetams on Other Neuronal Targets
| Compound | Target | Effect | Concentration | System/Cell Type | Reference |
| Piracetam, Aniracetam, Oxiracetam | AMPA Receptors | Increased density of binding sites | - | Rat cerebral cortex synaptic membranes | [14] |
| Aniracetam | AMPA Receptors | Positive allosteric modulator | - | - | [1][4] |
| Nefiracetam | L-type Ca2+ channels | Twofold increase in currents | 1 µM | NG108-15 cells | [7] |
| Aniracetam | L-type Ca2+ channels | Increase in currents | >1 µM | NG108-15 cells | [7] |
| Nefiracetam | N-type Ca2+ channels | Recovery from Go/Gi-mediated inhibition | 1 µM | NG108-15 cells & Xenopus oocytes | [7] |
| Piracetam | Calcium Channels | Effects reversed by Ca2+ channel blockers | 4-20 mM | Pond snail neurons | [6] |
| Nefiracetam | GABA-A Receptor | Potentiation at low GABA conc., reduced maximal response | 10 µM | Rat dorsal root ganglion neurons | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Modulation of AMPA Receptor-Mediated Currents
-
Cell Preparation: Prepare primary neuronal cultures (e.g., cortical or hippocampal neurons) or use a suitable cell line expressing AMPA receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4). Include tetrodotoxin (TTX) (1 µM) and picrotoxin (100 µM) to block voltage-gated sodium channels and GABA-A receptors, respectively.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at -60 mV.
-
Apply a brief pulse of glutamate or AMPA (e.g., 1 mM for 1-2 ms) using a fast-application system to evoke a baseline current.
-
Perfuse the cells with the racetam compound of interest for a defined period.
-
Apply the same agonist pulse in the presence of the racetam compound.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents before and after application of the racetam. An increase in amplitude or a slowing of the decay kinetics would suggest positive allosteric modulation.
Protocol 2: Radioligand Binding Assay to Determine Affinity for Neuronal Receptors
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a specific radioligand for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]epibatidine for nAChRs).
-
Add increasing concentrations of the unlabeled racetam compound (competitor).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature for a defined time to allow binding to reach equilibrium.
-
Filtration and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the racetam compound. Fit the data to a one-site or two-site binding model to determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.
Visualizations
Caption: Nefiracetam potentiation of nAChRs via Gs protein signaling.
Caption: Racetam positive allosteric modulation of AMPA receptors.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Racetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 3. cereflexlabs.com [cereflexlabs.com]
- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam-induced changes in the functional activity of neurons as a possible mechanism for the effects of nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 10. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 11. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Effects of piracetam on single central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Nicoracetam Vehicle Selection and Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for nicoracetam administration and the essential controls to account for potential vehicle-specific effects in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound research?
A1: A vehicle control group is administered the same solution (the "vehicle") used to dissolve and deliver this compound, but without the active compound. This is a fundamental aspect of rigorous experimental design. It allows researchers to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself. Without a proper vehicle control, any observed effects could be erroneously attributed to this compound when they are, in fact, a result of the solvent or suspending agent.
Q2: What are the most common vehicles for administering racetam compounds like this compound?
A2: Common vehicles for administering racetam compounds in preclinical studies include:
-
Aqueous solutions: Sterile water, physiological saline (0.9% NaCl).
-
Suspending agents: For poorly water-soluble compounds, suspending agents like carboxymethylcellulose (CMC) or Tween 80 in an aqueous base are often used.
-
Organic co-solvents: In some cases, a small percentage of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol may be used to aid dissolution, typically diluted in saline or another aqueous solution.
Q3: Are there known side effects of common vehicles that could confound my experimental results?
A3: Yes, several common vehicles can have their own biological effects. For instance, DMSO has been shown to influence brain metabolism and neuronal excitability. Both DMSO and Tween 80 can affect locomotor activity in animal models. Therefore, it is crucial to keep the concentration of such vehicles as low as possible and to always include a vehicle-only control group to account for these potential confounding variables.
Q4: How do I choose the best vehicle for my this compound experiment?
A4: The ideal vehicle should:
-
Completely dissolve or uniformly suspend this compound at the desired concentration.
-
Be non-toxic and have minimal biological activity at the administered volume.
-
Be appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
It is recommended to perform preliminary solubility and stability tests before commencing in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected behavioral or physiological changes in the vehicle control group. | The vehicle itself may have intrinsic biological activity. | - Lower the concentration of the vehicle, if possible.- Switch to a more inert vehicle (e.g., saline if solubility permits).- Thoroughly research the known effects of your chosen vehicle at the intended concentration and route of administration. |
| Precipitation of this compound in the vehicle upon storage or during administration. | Poor solubility or stability of this compound in the chosen vehicle. | - Prepare fresh solutions before each experiment.- Consider using a co-solvent or a different suspending agent.- Sonication may help in dissolving the compound, but stability should be verified. |
| High variability in experimental results between subjects in the same group. | Inconsistent dosing due to poor suspension or inaccurate administration. | - Ensure the this compound suspension is homogenous by vortexing before each administration.- Refine your administration technique to ensure consistent delivery.- Check for any potential interactions between the vehicle and the experimental animal's physiology. |
Data Presentation: Solubility of Nicotinic Acid (a related compound)
| Solvent | Solubility ( g/100 mL at 25°C) | Notes |
| Water | 1.8 | Freely soluble. |
| Saline (0.9% NaCl) | Similar to water | Expected to be freely soluble. |
| Ethanol | 0.8 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Use at the lowest effective concentration due to potential biological effects. |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Rodents
Objective: To prepare a this compound solution or suspension for oral administration in a rodent model.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
If a suspension is formed , visually inspect for homogeneity. If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve uniformity.
-
For solutions , ensure the powder is completely dissolved.
-
Prepare a separate vehicle-only control solution using the same procedure, omitting the this compound.
-
Administer the prepared solution/suspension or vehicle control immediately to the animals via oral gavage. If a suspension is used, vortex immediately before each administration to ensure a consistent dose.
Visualizations
Caption: Experimental workflow for a vehicle-controlled study.
Caption: Troubleshooting flowchart for unexpected vehicle effects.
Technical Support Center: Addressing Poor Oral Bioavailability of Racetam Compounds in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of racetam compounds, such as nicoracetam, in rat models. While specific data for this compound is limited, this guide draws upon established principles of pharmacokinetics and data from related racetam compounds, like aniracetam, to offer practical solutions and experimental protocols.
Troubleshooting Guide
Issue: Observed oral bioavailability of our racetam compound is unexpectedly low in rats. What are the potential causes and how can we address them?
Answer: Low oral bioavailability is a common challenge in drug development and can stem from several factors. Below is a breakdown of potential causes and strategies to investigate and overcome them.
1. Poor Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.
-
How to Diagnose:
-
Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.
-
-
Potential Solutions:
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a carrier matrix can enhance solubility.[1]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes, improving solubility.[2] However, be aware that this can sometimes reduce permeability.[2]
-
Lipid-Based Formulations: Microemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds.[3][4]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale can increase the surface area for dissolution.[5][6]
-
-
2. Low Intestinal Permeability: The compound may be well-dissolved but unable to efficiently cross the intestinal epithelium.
-
How to Diagnose:
-
In vitro models: Use Caco-2 cell monolayers to assess permeability.
-
In situ models: Conduct rat intestinal perfusion studies to measure permeability directly in a segment of the intestine.
-
-
Potential Solutions:
-
Permeation Enhancers: Co-administration with agents that transiently open tight junctions between intestinal cells.[6]
-
Prodrug Approach: Modify the chemical structure to create a more lipophilic prodrug that can cross the membrane and then be converted to the active compound.[7]
-
Structural Modification: Medicinal chemistry efforts can optimize the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to favor passive diffusion.[8]
-
3. Extensive First-Pass Metabolism: The drug is absorbed from the intestine but is heavily metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation.
-
How to Diagnose:
-
Compare the Area Under the Curve (AUC) following oral and intravenous (IV) administration. A significantly lower oral AUC suggests first-pass metabolism.
-
Incubate the compound with rat liver microsomes or hepatocytes to assess its metabolic stability.
-
-
Potential Solutions:
-
Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of the relevant cytochrome P450 (CYP) enzymes can increase bioavailability. However, this approach has a high potential for drug-drug interactions.
-
Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism.[9]
-
Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intraperitoneal or subcutaneous injection. For clinical applications, nasal or pulmonary delivery could be explored.[6]
-
4. Efflux Transporter Activity: The compound is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) after being absorbed into the enterocytes.[10]
-
How to Diagnose:
-
Use in vitro systems with cells overexpressing P-gp (e.g., MDCK-MDR1 cells) to determine if your compound is a substrate.
-
Conduct bidirectional transport studies across Caco-2 monolayers. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio suggests active efflux.
-
-
Potential Solutions:
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors like verapamil can increase the absorption of P-gp substrates.[10]
-
Structural Modification: Modify the compound to reduce its affinity for P-gp.
-
Frequently Asked Questions (FAQs)
Q1: We are seeing high variability in the oral bioavailability of our compound between individual rats. What could be the cause?
A1: Inter-individual variability is common and can be attributed to differences in gastric emptying time, intestinal motility, expression levels of metabolic enzymes and transporters, and the gut microbiome.[10] Ensuring a consistent fasting period before dosing and using a homogenous rat strain can help reduce variability.
Q2: How do we design a basic pharmacokinetic study in rats to determine oral bioavailability?
A2: A standard crossover design study is recommended. A group of rats receives the drug intravenously, and after a washout period, the same group receives the drug orally. Blood samples are collected at multiple time points after each administration to determine the plasma concentration-time profile. The oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Q3: What are the key pharmacokinetic parameters we should be looking at for a racetam-like compound?
A3: Besides bioavailability (F%), key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
Q4: Can poor stability in the gastrointestinal tract affect oral bioavailability?
A4: Yes, degradation of the compound in the acidic environment of the stomach or by digestive enzymes can significantly reduce the amount of drug available for absorption.[3] Stability studies in simulated gastric and intestinal fluids are crucial. Enteric-coated formulations can be used to protect acid-labile drugs.
Data Presentation: Pharmacokinetics of Aniracetam in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |
| Bioavailability (F%) | 11.4% | - |
| Metabolism | Largely metabolized to ABA, AA, and PD | Largely metabolized |
| Elimination | Rapid | Rapid |
| Data sourced from a study on the pharmacokinetics of aniracetam and its metabolites in rats.[11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats to Determine Oral Bioavailability
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g). Animals should be fasted overnight before dosing but have free access to water.
-
Drug Formulation:
-
Oral (PO): The compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV): The compound is dissolved in a sterile, isotonic solution suitable for injection (e.g., saline).
-
-
Dosing:
-
A crossover design is preferred.
-
Group 1: Administer the drug intravenously via the tail vein at a specific dose (e.g., 10 mg/kg).
-
After a washout period of at least 7 half-lives, administer the same group of rats the drug orally via gavage at a higher dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the drug in rat plasma.[12]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2).
-
Calculate the absolute oral bioavailability (F%) as described in the FAQs.
-
Visualizations
Caption: Experimental workflow for determining oral bioavailability in rats.
Caption: Key physiological barriers to oral drug absorption.
Caption: Simplified diagram of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. brieflands.com [brieflands.com]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors limiting the oral bioavailability of N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP) and enhancement of absorption in rats by delivery in a water-in-oil microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicoracetam Stability & Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability testing and appropriate storage conditions for Nicoracetam. Due to the limited publicly available stability data specific to this compound, this document leverages established protocols and data from the structurally similar nootropic compound, Piracetam, to provide a robust framework for your experimental design. All recommendations should be verified through compound-specific testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the behavior of structurally related pyrrolidone compounds like Piracetam, the primary factors influencing this compound stability are likely to be pH (especially alkaline conditions), temperature, and light.[1] Hydrolysis of the amide bond is a potential degradation pathway.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum shelf-life, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. Recommended long-term storage is typically at controlled room temperature (20-25°C). For long-term archival purposes, refrigeration (2-8°C) may be considered, although the impact of low temperatures on the physical properties of the solid form should be evaluated.
Q3: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential for monitoring the purity and degradation of this compound.[1][2][3] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of both.
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A change in color, such as yellowing, can be an indicator of degradation. It is strongly recommended to re-test the sample using a validated stability-indicating method to determine the purity and identify any potential degradants before further use. Photodegradation or oxidative stress can sometimes lead to color changes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in Chromatogram | - Contamination of the sample or solvent.- Degradation of the sample.- Issues with the HPLC/UPLC system (e.g., column bleed, mobile phase contamination). | - Run a blank (solvent) injection to check for system contamination.- Prepare a fresh sample and re-inject.- If degradation is suspected, compare the chromatogram to a freshly prepared standard and consider the storage history of the sample.- Perform system suitability tests to ensure the analytical system is functioning correctly. |
| Loss of Assay Potency | - Degradation of this compound due to improper storage (e.g., exposure to high temperature, humidity, or light).- Hydrolysis in solution. | - Review the storage conditions of the sample.- For solutions, assess the pH and consider buffering if necessary. Prepare fresh solutions for critical experiments.- Conduct forced degradation studies to understand the compound's lability. |
| Inconsistent Results Between Replicates | - Poor sample preparation technique.- Non-homogeneity of the sample.- Instability of the compound in the analytical solvent. | - Ensure the sample is fully dissolved and thoroughly mixed.- Use a validated sample preparation procedure.- Evaluate the stability of this compound in the chosen analytical solvent over the typical run time of the analysis. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. These studies involve subjecting the drug substance to harsher conditions than those used in accelerated stability testing.
Objective: To identify potential degradation products and pathways.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions.
-
Expose the solutions to the stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV) and compare the results to an unstressed control sample.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C[1] |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid drug substance at 60°C |
| Photostability | Expose the solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Stability-Indicating HPLC Method (Example)
This is a hypothetical method based on common practices for similar compounds and must be optimized and validated for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, wavelength to be determined by UV scan of this compound (likely in the range of 210-230 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Data Presentation
Summary of Forced Degradation Studies (Hypothetical Data)
The following table illustrates how to present data from forced degradation studies. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the degradants from the parent compound.
| Stress Condition | Duration (hours) | Assay of this compound (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 48 | 98.5 | 1 |
| 0.1 M NaOH, RT | 24 | 85.2 | 2 |
| 3% H₂O₂, RT | 48 | 95.1 | 1 |
| Heat (Solid), 60°C | 72 | 99.8 | 0 |
| Photolytic | - | 99.5 | 0 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Potential Degradation Pathway of this compound
Based on the known degradation of Piracetam under basic conditions, a likely degradation pathway for this compound is the hydrolysis of the amide bond.
Caption: Potential hydrolytic degradation of this compound.
References
- 1. arcjournals.org [arcjournals.org]
- 2. Development and validation of stability indicating chromatographic methods for simultaneous determination of citicoline and piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing artifacts in nicoracetam electrophysiology recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nicoracetam in electrophysiology experiments. The information aims to help minimize artifacts and ensure high-quality data acquisition.
Troubleshooting Guides
This section addresses common issues encountered during this compound electrophysiology recordings in a question-and-answer format.
Question: I'm observing significant 50/60 Hz noise in my recordings after applying this compound. What are the likely causes and solutions?
Answer: 50/60 Hz noise, often referred to as mains hum, is a prevalent issue in electrophysiology. While this compound itself is unlikely to be the direct cause, its application might coincide with changes in the experimental setup that exacerbate the problem.
Common Causes & Solutions:
-
Improper Grounding: This is the most frequent cause. A "ground loop" can occur when multiple instruments are connected to different ground points, creating a path for noise to enter the recording system.
-
Solution: Ensure all equipment (amplifier, microscope, perfusion system, etc.) is connected to a single, common ground point.[1] Use a central grounding bar within the Faraday cage.
-
-
Unshielded Equipment: Electrical devices in the vicinity can radiate electromagnetic interference.
-
Solution: Switch off non-essential equipment near the rig (e.g., centrifuges, vortexers, personal electronics).[2] Ensure the Faraday cage is properly sealed.
-
-
Perfusion System: The pump or heating element of the perfusion system can be a source of electrical noise.
-
Solution: Physically distance the perfusion pump from the recording setup. If possible, use a gravity-fed perfusion system. Ensure the perfusion heater is properly grounded.
-
Troubleshooting Flowchart for 50/60 Hz Noise:
Troubleshooting workflow for 50/60 Hz noise.
Question: My baseline is drifting or suddenly shifting after perfusing this compound. What should I check?
Answer: Baseline instability can be caused by several factors, and the introduction of a new solution can often highlight underlying issues.
Common Causes & Solutions:
-
Liquid Junction Potential: A change in the ionic composition of the extracellular solution upon this compound application can alter the liquid junction potential at the reference electrode, causing a baseline shift.
-
Solution: Use a stable reference electrode (e.g., Ag/AgCl with a salt bridge). Allow the baseline to stabilize after solution exchange before resuming recording.
-
-
Mechanical Instability: The perfusion system can introduce vibrations or slight movements of the slice or electrode.
-
Solution: Ensure the slice is securely held in the recording chamber. Check for any movement in the micromanipulator. Minimize the flow rate of the perfusion to a level that still allows for adequate solution exchange.
-
-
Clogged Pipette: Particulate matter in the this compound solution can partially clog the patch pipette.
-
Solution: Filter all solutions, including the this compound stock, immediately before use.
-
Question: I am seeing an increase in high-frequency noise after breaking into the whole-cell configuration to study this compound's effects. What could be the cause?
Answer: An increase in high-frequency noise upon achieving the whole-cell configuration often points to issues with the patch seal or the pipette itself.
Common Causes & Solutions:
-
Poor Seal Resistance: A seal resistance of less than 1 GΩ will significantly increase noise.
-
Solution: Aim for a seal resistance of >1 GΩ before breaking in. If a good seal is difficult to achieve, try pulling new pipettes, as the tip may be dirty or damaged.
-
-
Pipette Capacitance: The capacitance of the glass pipette can act as an antenna for high-frequency noise.
-
Solution: Keep the bath solution level as low as possible to minimize pipette immersion.[2] Coat the pipette with a hydrophobic substance like Sylgard or dental wax to reduce capacitance.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in electrophysiological recordings?
A1: While direct electrophysiological data on this compound is limited, its effects can be inferred from related racetam compounds. This compound is expected to act as a positive allosteric modulator of AMPA receptors. This would likely result in an increase in the amplitude and/or a prolongation of the decay time of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). Some racetams have also been shown to modulate voltage-gated calcium channels, which could influence neuronal excitability.
Illustrative Signaling Pathway for Racetam Modulation of AMPA Receptors:
Hypothetical signaling pathway for this compound.
Q2: Are there any specific artifacts I should be aware of that are unique to this compound?
A2: Currently, there are no widely reported artifacts that are unique to this compound. However, as with any pharmacological agent, it is crucial to perform control experiments. This includes recording from cells before, during, and after this compound application (washout) to ensure that any observed effects are reversible and not due to rundown of the recording or other time-dependent changes. A vehicle control (applying the solution without this compound) is also essential to rule out any effects of the solvent.
Q3: What are the recommended concentrations of this compound for in vitro electrophysiology?
A3: The optimal concentration of this compound should be determined empirically for each specific experimental preparation. Based on studies with related racetam compounds, a starting concentration range of 1 µM to 100 µM is often used. It is advisable to perform a dose-response curve to identify the most appropriate concentration for your study.
Q4: How can I improve the signal-to-noise ratio (SNR) in my recordings when studying the subtle effects of this compound?
A4: Improving the SNR is critical for detecting small changes in synaptic activity. Beyond the general noise reduction techniques mentioned in the troubleshooting section, consider the following:
-
Filtering: Use a low-pass filter on your amplifier to remove high-frequency noise that is outside the bandwidth of your signal of interest.
-
Averaging: If you are recording evoked responses, averaging multiple sweeps will improve the SNR by reducing the random noise.
-
Pipette Quality: Use freshly pulled, fire-polished pipettes for each recording to ensure a clean tip and a high-quality seal.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Acute Brain Slices to Assess this compound's Effects
This protocol provides a general framework. Specific parameters may need to be optimized for the brain region and cell type of interest.
1. Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
- Rapidly dissect the brain and mount it on a vibratome stage.
- Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution.
- Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at 32-34°C before transferring to room temperature.
2. Recording Setup:
- Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
3. Obtaining a Recording:
- Fill the pipette with internal solution and apply positive pressure.
- Approach the target neuron with the pipette.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
- Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
- Allow the cell to stabilize for several minutes before starting the recording protocol.
4. Data Acquisition:
- Record baseline synaptic activity (e.g., spontaneous EPSCs or evoked EPSCs) for a stable period (e.g., 5-10 minutes).
- Bath-apply this compound at the desired concentration and continue recording.
- After observing the drug's effect, perform a washout by perfusing with aCSF without this compound to check for reversibility.
General Experimental Workflow:
General workflow for a this compound electrophysiology experiment.
Data Presentation
Table 1: Typical Parameters for Whole-Cell Patch-Clamp Recordings
| Parameter | Typical Value | Troubleshooting Tips if Out of Range |
| Pipette Resistance | 3 - 7 MΩ | High: Tip may be too fine or clogged. Low: Tip may be too large, making sealing difficult. |
| Seal Resistance | > 1 GΩ | Low: Dirty pipette tip, unhealthy cell, or poor contact. Try a new pipette and/or cell. |
| Series Resistance (Access Resistance) | < 20 MΩ | High: Incomplete membrane rupture or clogged pipette. Apply gentle suction or discard the recording. |
| Input Resistance | > 100 MΩ (cell-dependent) | Low: May indicate a poor seal or an unhealthy, "leaky" cell. |
| Resting Membrane Potential | -60 to -80 mV (cell-dependent) | Depolarized: Cell may be unhealthy or damaged during patching. |
| ACSF Temperature | 30 - 34 °C | Fluctuations: Can cause baseline drift. Ensure stable temperature control. |
| ACSF Osmolarity | 290 - 310 mOsm | Incorrect: Can cause cells to swell or shrink, leading to poor slice health. |
| Internal Solution Osmolarity | 280 - 300 mOsm | Incorrect: Should be slightly hypo-osmotic to the aCSF. |
References
Validation & Comparative
Nicoracetam vs. Piracetam: A Comparative Analysis for Cognitive Enhancement
A comprehensive comparison between nicoracetam and the well-established nootropic, piracetam, is currently hindered by a significant lack of available scientific data for this compound. While piracetam has been the subject of extensive research, including numerous clinical trials and mechanistic studies, this compound remains a largely uninvestigated compound within the racetam family. This guide will provide a detailed overview of the existing knowledge on piracetam and highlight the current informational void concerning this compound, thereby underscoring the nascent stage of research into the latter's potential for cognitive enhancement.
Piracetam: A Well-Characterized Nootropic
Piracetam, a cyclic derivative of the neurotransmitter GABA, is one of the most well-known and studied nootropics. Its purported cognitive-enhancing effects have been investigated in a variety of contexts, from age-related cognitive decline to dyslexia.
Quantitative Data on Piracetam Efficacy
The clinical efficacy of piracetam for cognitive impairment has been the subject of multiple meta-analyses, with mixed but sometimes positive results. It is important to note that many of these studies are dated and may not meet current methodological standards.
| Study Type | Population | Key Findings | Reference |
| Meta-analysis | Older adults with cognitive impairment | Demonstrated a significant difference in favor of piracetam based on Clinical Global Impression of Change. | [1][2] |
| Meta-analysis | Adults with memory impairment | No significant clinical difference in memory enhancement was found between piracetam and placebo. | [3] |
| Clinical Trial | Patients with mild cognitive impairment or dementia | Showed improvements in memory and concentration/psychomotor speed. | [2] |
Experimental Protocols for Piracetam Studies
The methodologies employed in piracetam research vary widely. A typical clinical trial protocol to assess the efficacy of piracetam in cognitive impairment might involve the following:
Hypothetical Experimental Workflow for a Piracetam Clinical Trial
Caption: A typical workflow for a double-blind, placebo-controlled clinical trial of piracetam.
Signaling Pathways and Mechanism of Action of Piracetam
The precise mechanism of action of piracetam is not fully understood, but it is believed to modulate multiple pathways to exert its nootropic effects. It does not appear to have a direct affinity for major neurotransmitter receptors.[4]
Key proposed mechanisms include:
-
Enhancement of Membrane Fluidity: Piracetam is thought to interact with the polar heads of the phospholipid bilayer, increasing cell membrane fluidity.[4] This may improve the function of membrane-bound proteins such as receptors and ion channels.
-
Modulation of Neurotransmitter Systems: While not a direct agonist or antagonist, piracetam has been shown to modulate cholinergic and glutamatergic neurotransmission.[4] It may increase the density of postsynaptic receptors.
-
Improved Cerebral Blood Flow: Piracetam has been shown to have effects on the vascular system, including reducing red blood cell adhesion to the vascular endothelium, which may improve microcirculation in the brain.[4]
Proposed Signaling Pathways for Piracetam
Caption: Proposed mechanisms of action for piracetam leading to cognitive enhancement.
This compound: An Uncharted Territory
In stark contrast to piracetam, there is a significant dearth of publicly available scientific literature on this compound. Searches of prominent scientific databases reveal no dedicated clinical trials, in-depth pharmacological studies, or detailed mechanistic investigations.
What is known is largely based on its chemical relationship to other racetams, particularly aniracetam. It is described as a nootropic racetam drug that differs from aniracetam in having a pyridine ring instead of a benzene ring. This structural similarity suggests that its mechanism of action might be related to other racetams, potentially involving modulation of neurotransmitter systems like the cholinergic and glutamatergic pathways, similar to aniracetam.[3][5][6] However, without experimental data, this remains speculative.
Due to the absence of quantitative data and detailed experimental protocols for this compound, a direct and objective comparison with piracetam is not feasible at this time.
Conclusion
For researchers, scientists, and drug development professionals, the comparison between this compound and piracetam is currently a one-sided narrative. Piracetam offers a substantial, albeit complex and sometimes contradictory, body of research upon which to base further investigation. In contrast, this compound represents an unexplored area within the racetam class of compounds. Any future evaluation of this compound's potential for cognitive enhancement will necessitate foundational in vitro and in vivo studies to establish its pharmacological profile, mechanism of action, efficacy, and safety. Until such data becomes available, any claims regarding the cognitive-enhancing effects of this compound should be viewed with caution and as scientifically unsubstantiated. Further research into this compound is required to determine if it holds any promise as a cognitive enhancer and how it might compare to well-established nootropics like piracetam.
References
- 1. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cognitive enhancement effect of piracetam in patients with mild cognitive impairment and dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
A Comparative Analysis of Racetam Nootropics: Focus on Oxiracetam
To our valued audience of researchers, scientists, and drug development professionals: This guide provides a detailed examination of oxiracetam, a prominent member of the racetam class of nootropic compounds. Our initial objective was to conduct a head-to-head comparison of nicoracetam and oxiracetam. However, a comprehensive search of scientific literature and clinical trial databases yielded no significant data for a compound named "this compound." Therefore, this guide has been adapted to provide an in-depth analysis of oxiracetam, with comparative context drawn from other well-researched racetams where applicable.
Oxiracetam: A Profile
Oxiracetam is a synthetic derivative of piracetam, the parent compound of the racetam family.[1] It is known for its potential cognitive-enhancing properties and is considered to be more potent than piracetam.[1][2] While not approved for medical use by the US Food and Drug Administration, it is a subject of interest in the field of cognitive science and is explored for its potential in treating cognitive deficits.[1][3]
Mechanism of Action
The precise mechanism of action for oxiracetam is not fully elucidated, but research points to its modulation of key neurotransmitter systems.[2] It is believed to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory processes.[2][4]
Cholinergic System: Oxiracetam is thought to enhance the release of acetylcholine (ACh), a neurotransmitter vital for memory, learning, and attention.[2][4] It may achieve this by stimulating cholinergic receptors, leading to improved synaptic transmission.[2]
Glutamatergic System: Oxiracetam also appears to modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a type of glutamate receptor involved in synaptic plasticity.[2][4] By positively modulating these receptors, oxiracetam may facilitate more efficient neural signaling.[2]
Other Proposed Mechanisms: Some studies suggest that oxiracetam may also enhance brain energy metabolism by increasing ATP synthesis and possess neuroprotective properties.[4]
Signaling Pathway of Oxiracetam
Caption: Proposed mechanism of action for oxiracetam.
Preclinical and Clinical Efficacy
The cognitive-enhancing effects of oxiracetam have been investigated in both animal models and human clinical trials, primarily in populations with cognitive impairment.
Preclinical Data
Animal studies have suggested that oxiracetam can improve memory and learning.[1] For instance, research has shown its potential to reverse memory deficits in animal models.[5]
Clinical Data
Clinical trials have explored oxiracetam's efficacy in various conditions associated with cognitive decline, such as dementia and traumatic brain injury (TBI).[6][7] Some studies have reported modest improvements in cognitive function, including memory and attention, in patients with these conditions.[5] However, the evidence is not consistently positive, and more robust, large-scale clinical trials are needed to definitively establish its efficacy.[5][7] A study on patients with mild to moderate TBI is underway to further investigate the efficacy of oxiracetam and its levorotatory enantiomer, l-oxiracetam.[6][7]
Quantitative Data Summary
| Parameter | Oxiracetam |
| Potency | More potent than piracetam[1][2] |
| Primary Mechanisms | Cholinergic and Glutamatergic system modulation[2][4] |
| Key Molecular Targets | Acetylcholine release, AMPA receptors[2][4] |
| Clinical Efficacy | Modest improvement in some studies of cognitive impairment[5] |
| Common Side Effects | Generally well-tolerated; may include headaches, insomnia, nausea[5] |
Experimental Protocols
Representative Clinical Trial Design: Mild-to-Moderate TBI
A multicenter, randomized, double-blind, parallel-group, phase 3 clinical trial has been designed to evaluate the efficacy and safety of l-oxiracetam and oxiracetam in patients with mild to moderate TBI.[6]
-
Participants: 590 patients with mild to moderate TBI meeting specific inclusion criteria.[6]
-
Intervention: Patients are randomly allocated in a 2:2:1 ratio to receive either l-oxiracetam (4 g/day ), oxiracetam (6 g/day ), or a placebo for 14 days.[6]
-
Primary Outcome: The primary measure of efficacy is the change in the Loewenstein Occupational Therapy Cognitive Assessment (LOTCA) score at 90 days post-treatment.[6]
-
Follow-up: Patients are followed for a period of 90 days.[6]
Clinical Trial Workflow
Caption: Workflow of a phase 3 clinical trial for oxiracetam in TBI.[6]
Safety and Tolerability
Oxiracetam is generally considered to be well-tolerated, with a low incidence of side effects.[5] When reported, side effects are typically mild and may include headaches, insomnia, and nausea.[5] Some sources suggest that headaches may be mitigated by supplementing with a choline source, as increased acetylcholine synthesis may deplete choline levels.[2]
Conclusion
Oxiracetam is a racetam nootropic with a proposed mechanism of action involving the modulation of cholinergic and glutamatergic systems. While preclinical studies and some clinical trials suggest potential for cognitive enhancement, particularly in individuals with cognitive impairments, the overall evidence is not yet conclusive. Further high-quality, large-scale clinical trials are necessary to fully elucidate its efficacy and safety profile. The ongoing research into oxiracetam and its enantiomers will be crucial in determining its future role in cognitive medicine. The absence of scientific data on "this compound" prevents a direct comparison at this time.
References
- 1. Oxiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxiracetam — Self Control in a Pill? | by Jonathan Roseland | Medium [roselandj.medium.com]
- 4. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 5. Oxiracetam - NutraPedia [nutrahacker.com]
- 6. Effect of l‐oxiracetam and oxiracetam on memory and cognitive impairment in mild‐to‐moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of l-oxiracetam and oxiracetam on memory and cognitive impairment in mild-to-moderate traumatic brain injury patients: Study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nootropic Effects in Non-Human Primates: A Comparative Analysis of Racetams
A critical gap in current nootropic research is the absence of data on nicoracetam's cognitive effects in non-human primates. Extensive literature searches have yielded no studies evaluating this compound in primate models. Consequently, this guide provides a comparative analysis of two well-researched racetam nootropics, piracetam and aniracetam, for which non-human primate data are available. This information is intended to serve as a benchmark for future research on novel compounds like this compound.
This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of the experimental validation of piracetam and aniracetam's nootropic effects in non-human primates. The content is structured to provide a clear overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy of Aniracetam and Piracetam in Non-Human Primates
To date, research on the cognitive-enhancing effects of racetams in non-human primates has primarily focused on aniracetam and to a lesser extent, piracetam. The following table summarizes the available quantitative data from a key study investigating the effects of aniracetam on a delayed matching-to-sample (DMTS) task in macaque monkeys. Unfortunately, comparable quantitative data for piracetam in a similar paradigm could not be located in the available literature.
| Nootropic | Species | Cognitive Task | Dosage (mg/kg) | Administration | Key Findings | Reference |
| Aniracetam | Macaque Monkeys | Delayed Matching-to-Sample (DMTS) | 12.5, 25, 50 | Oral | Improved accuracy at all retention intervals, with a maximal effect at 25 mg/kg. Also antagonized scopolamine-induced performance impairment.[1] | [1] |
| Piracetam | Rhesus Monkeys | Brainstem Auditory Response | Not Specified | Not Specified | Showed age-dependent changes in interwave intervals, suggesting an influence on neural conduction time. However, this study did not assess cognitive performance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below is the experimental protocol for the delayed matching-to-sample (DMTS) task used to evaluate aniracetam in macaque monkeys.
Delayed Matching-to-Sample (DMTS) Task Protocol
-
Subjects: Macaque monkeys (species not specified in the abstract).
-
Apparatus: A three-choice testing apparatus.
-
Procedure:
-
Sample Presentation: A sample stimulus is presented.
-
Retention Interval: A variable delay is introduced where the sample stimulus is absent.
-
Choice Phase: Three stimuli are presented, one of which matches the sample.
-
Reinforcement: A correct choice is rewarded.
-
-
Drug Administration: Aniracetam was administered orally at doses of 12.5, 25, and 50 mg/kg. In a separate part of the study, the effects of aniracetam on scopolamine-induced cognitive impairment were also assessed.[1]
Signaling Pathways
The nootropic effects of racetams are believed to be mediated through the modulation of various neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.
Aniracetam Signaling Pathway
Aniracetam is known to positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a subtype of glutamate receptors. This modulation enhances excitatory synaptic transmission, a key cellular mechanism underlying learning and memory.[2][3] The proposed pathway involves aniracetam binding to a site on the AMPA receptor, which in turn slows the receptor's desensitization and deactivation, leading to a prolonged and enhanced response to the neurotransmitter glutamate.[3][4]
Piracetam Signaling Pathway
The precise mechanism of action for piracetam is less defined than that of aniracetam but is thought to involve the cholinergic and glutamatergic systems.[5] It has been proposed that piracetam enhances the function of acetylcholine (ACh) through muscarinic cholinergic receptors and may also influence NMDA (N-methyl-D-aspartate) and AMPA receptors.[6] Additionally, piracetam is believed to improve membrane fluidity of neurons, which may contribute to more efficient signal transduction.
Conclusion
While aniracetam has demonstrated clear cognitive-enhancing effects in non-human primates, particularly in tasks assessing short-term memory, the data for piracetam in similar cognitive paradigms is lacking. The complete absence of research on this compound in non-human primate models underscores a significant knowledge gap. Future research should prioritize the evaluation of this compound in established primate cognitive testing paradigms, such as the delayed matching-to-sample task, to validate its potential as a nootropic agent. Such studies are essential for understanding its efficacy and mechanism of action in a model that more closely resembles human neurobiology.
References
- 1. Effects of aniracetam on delayed matching-to-sample performance of monkeys and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unexamined Mind: A Comparative Guide to Racetam Nootropics and the Enigma of Nicoracetam's Memory Effects
A critical review of the existing scientific literature reveals a significant gap in our understanding of nicoracetam's effects on memory consolidation. Despite a thorough search of experimental studies, patent databases, and preclinical research, no specific data on the reproducibility of this compound's impact on memory formation could be identified. This conspicuous absence of evidence precludes a direct comparative analysis of its efficacy and consistency against other well-known nootropics.
In light of this finding, this guide will instead provide a comprehensive comparison of three prominent racetam analogues: piracetam, aniracetam, and oxiracetam. By examining the available experimental data, methodologies, and proposed mechanisms of action for these compounds, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the current landscape of racetam-based nootropics and their effects on memory consolidation.
Comparative Analysis of Racetam Nootropics on Memory Consolidation
The following tables summarize the quantitative data from key experimental studies on piracetam, aniracetam, and oxiracetam, offering a side-by-side comparison of their reported effects on memory consolidation.
Table 1: Effects of Racetams on Memory Performance in Animal Models
| Compound | Animal Model | Memory Task | Dosage | Administration Route | Key Findings on Memory Consolidation | Citation |
| Piracetam | Rats | Passive Avoidance | 100 mg/kg | Intraperitoneal (i.p.) | Significantly reversed scopolamine-induced amnesia. | [1] |
| Piracetam | Rats | Object Recognition | 400 mg/kg | Intraperitoneal (i.p.) | Produced a significant improvement in retention after a 24-hour interval. | [2] |
| Piracetam | Rats (Chronic Cerebral Hypoperfusion) | Morris Water Maze | 600 mg/kg/day (30 days) | Oral | Markedly improved memory impairment, evidenced by shorter escape latency and more time in the target quadrant. | [3][4] |
| Aniracetam | Healthy Mice | Morris Water Maze, Fear Conditioning, Rotarod | 50 mg/kg/day | Oral | No significant improvement in spatial, associative, or motor memory. | [5] |
| Aniracetam | Cognitively Impaired Humans | Neuropsychological Tests | Not specified | Not specified | Improves visual recognition, motor performance, and general intellectual function. | [5][6][7] |
| Oxiracetam | Mice | Step-down Retention | Not specified | Intraperitoneal (i.p.) | Distinctly improved step-down retention performance. | [8] |
| Oxiracetam | Aged Rats (24-27 months) | Active Avoidance | 30 and 100 mg/kg | Intraperitoneal (i.p.) | Improved acquisition performance in an active-avoidance situation. | [8] |
| Oxiracetam | Rats with Vascular Dementia | Morris Water Maze | 100 or 200 mg/kg/day (4 weeks) | Oral | Dose-dependently improved impaired learning and memory abilities. | [9] |
Detailed Experimental Protocols
To facilitate reproducibility and critical evaluation, the following are detailed methodologies from key studies cited in this guide.
Piracetam: Reversal of Scopolamine-Induced Amnesia in Rats[1]
-
Subjects: Male Wistar rats.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment had a grid floor for delivering a footshock.
-
Procedure:
-
Acquisition Trial: Each rat was placed in the light compartment. After 10 seconds, the door was opened. Once the rat entered the dark compartment, the door was closed, and a 1 mA footshock was delivered for 2 seconds.
-
Drug Administration: Scopolamine (3 mg/kg, i.p.) was administered 30 minutes before the acquisition trial to induce amnesia. Piracetam (100 mg/kg, i.p.) was administered immediately after the acquisition trial.
-
Retention Test: 24 hours after the acquisition trial, each rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds).
-
-
Outcome Measure: The step-through latency during the retention test was used as a measure of memory consolidation. Longer latencies indicate better memory of the aversive event.
Aniracetam: Assessment in Healthy Adult Mice[5]
-
Subjects: Adult male C57BL/6J mice.
-
Drug Administration: Aniracetam (50 mg/kg) was administered orally once daily.
-
Behavioral Tests:
-
Morris Water Maze (Spatial Learning): Mice were trained to find a hidden platform in a circular pool of water over several days. Escape latency and time spent in the target quadrant during a probe trial were measured.
-
Fear Conditioning (Associative Learning): Mice were placed in a chamber and presented with a tone (conditioned stimulus) paired with a footshock (unconditioned stimulus). Freezing behavior in response to the context and the tone was measured 24 hours later.
-
Accelerating Rotarod (Motor Learning): Mice were placed on a rotating rod that gradually accelerated, and the latency to fall was recorded over multiple trials.
-
-
Outcome Measures: Performance metrics specific to each task (e.g., escape latency, freezing percentage, latency to fall) were used to assess different aspects of learning and memory.
Oxiracetam: Improvement of Learning in Aged Rats[8]
-
Subjects: Aged (24- to 27-month-old) male Sprague-Dawley rats.
-
Apparatus: A pole-climbing active avoidance apparatus.
-
Procedure:
-
Acquisition Training: Rats were trained to avoid a footshock by climbing a pole in response to a conditioned stimulus (a buzzer). Each session consisted of 50 trials.
-
Drug Administration: Oxiracetam (30 or 100 mg/kg, i.p.) was administered 30 minutes before each training session.
-
-
Outcome Measure: The number of conditioned avoidance responses (successful pole climbs before the footshock) was recorded for each session to assess the rate of learning.
Signaling Pathways in Memory Consolidation
The precise mechanisms of action for racetam nootropics are not fully elucidated, but several signaling pathways have been proposed to be involved in their effects on memory.
Piracetam's Proposed Mechanism of Action
Piracetam is thought to modulate cholinergic and glutamatergic neurotransmission.[10] It may enhance the function of AMPA and NMDA receptors, which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[10] Additionally, some studies suggest that piracetam's effects on memory consolidation may involve the modulation of brain corticosteroid action.[11]
References
- 1. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 11. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicoracetam and Standard Alzheimer's Disease Therapies
Disclaimer: Direct comparative clinical trial data for Nicoracetam in Alzheimer's disease is not available in the published scientific literature. This guide provides a comparative overview of standard, approved Alzheimer's disease treatments and the broader class of racetam compounds, for which this compound is a member. Data from representative racetams, namely Aniracetam and Nefiracetam, are used for illustrative purposes due to the absence of specific data on this compound. The evidence for the efficacy and safety of racetams in Alzheimer's disease is substantially less robust than that for the approved standard therapies.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. The current therapeutic landscape for AD encompasses symptomatic treatments that modulate neurotransmitter systems and disease-modifying therapies that target the underlying pathology. Racetams are a class of synthetic compounds purported to have cognitive-enhancing effects, though their clinical utility in AD remains investigational and unproven. This guide provides a detailed comparison of the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of standard AD treatments and representative racetam compounds.
Mechanisms of Action
Standard Alzheimer's disease treatments have distinct mechanisms of action targeting different aspects of the disease's pathophysiology. Cholinesterase inhibitors increase the availability of acetylcholine, a neurotransmitter crucial for memory and learning. NMDA receptor antagonists protect against glutamate-induced neurotoxicity. Anti-amyloid monoclonal antibodies target the pathological hallmark of amyloid-beta plaques. The proposed mechanisms for racetams are less well-defined but are thought to involve modulation of cholinergic and glutamatergic neurotransmission.
Signaling Pathways
dot
digraph "Standard_AD_Treatments_MoA" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
}
Mechanisms of action for standard Alzheimer's disease treatments.
dot
digraph "Racetam_MoA" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
}
Proposed mechanisms of action for the racetam class of compounds.
Comparative Efficacy Data
The following tables summarize the efficacy data from pivotal clinical trials of standard Alzheimer's disease treatments and representative studies of racetam compounds. It is important to note the significant differences in the scale and quality of the clinical trial data between these two groups.
Table 1: Efficacy of Standard Alzheimer's Disease Treatments in Clinical Trials
| Drug Class | Drug | Pivotal Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| Cholinesterase Inhibitors | Donepezil | Rogers et al., 1998 | ADAS-Cog, CIBIC-Plus | Statistically significant improvement in ADAS-Cog scores compared to placebo at 12, 18, and 24 weeks.[1] |
| Rivastigmine | Multiple trials | ADAS-Cog, CIBIC-Plus | Statistically significant improvements on ADAS-Cog versus placebo.[2][3] | |
| Galantamine | GAL-INT-1 | ADAS-Cog, CIBIC-Plus, DAD | Significant improvement in ADAS-Cog and DAD scores compared to placebo at 6 months.[4][5] A meta-analysis showed a significant decrease in ADAS-Cog score with 24mg/day galantamine.[6] | |
| NMDA Receptor Antagonist | Memantine | Multiple trials | SIB, ADCS-ADL, CIBIC-Plus | A meta-analysis of six trials showed statistically significant effects for memantine versus placebo in global status, cognition, function, and behavior in moderate to severe AD.[7][8] |
| Anti-amyloid mAbs | Lecanemab | Clarity AD | CDR-SB | 27% slowing of clinical decline on CDR-SB compared to placebo at 18 months.[9] |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35.1% slowing of disease progression on iADRS in the low/medium tau population at 76 weeks.[10] |
Table 2: Efficacy of Representative Racetams in Cognitive Impairment and Dementia
| Drug | Study | Population | Key Efficacy Findings |
| Aniracetam | Lee et al., 1994 (Review) | Elderly patients with mild-to-moderate senile cognitive disorders | Review of small studies suggested positive results in those with mild to moderate symptoms, but larger trials are needed to confirm.[11] |
| Open-label comparative study | Patients with cognitive disorders | In patients with mild dementia (MMSE 15-25), aniracetam showed significantly better cognitive performance at 6 months compared to cholinesterase inhibitors.[12] | |
| Nefiracetam | ClinicalTrials.gov NCT00001933 | Mild to moderate Alzheimer's disease | A Phase 2, double-blind, placebo-controlled trial was completed to assess efficacy and safety.[13][14][15] Detailed results are not readily available in the public domain. |
Comparative Safety and Tolerability
The safety profiles of standard AD treatments are well-characterized through large clinical trial programs. The tolerability of racetams is less well-documented in the context of large-scale, long-term studies.
Table 3: Common Adverse Events of Standard Alzheimer's Disease Treatments
| Drug Class | Common Adverse Events (>5% and more frequent than placebo) |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, anorexia, weight loss.[16][17] |
| NMDA Receptor Antagonist | Dizziness, headache, confusion, constipation.[7] |
| Anti-amyloid mAbs | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H), infusion-related reactions, headache.[18] |
Table 4: Reported Side Effects of Representative Racetams
| Drug | Reported Side Effects |
| Aniracetam | Generally well-tolerated in short-term trials. Reported side effects include mild anxiety, irritability, and insomnia, which were often transient.[19] |
| Nefiracetam | Safety was monitored in a Phase 2 trial, but detailed adverse event data is not publicly available.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the pivotal trials of the newer anti-amyloid therapies and a representative trial for a racetam.
Lecanemab (Clarity AD Trial)
-
Intervention: Lecanemab 10 mg/kg intravenously every two weeks or placebo.
-
Primary Outcome Measures: Change from baseline at 18 months in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.[12]
-
Secondary Outcome Measures: Change in amyloid PET, Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[9]
Donanemab (TRAILBLAZER-ALZ 2 Trial)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[21]
-
Participants: 1,736 participants with early symptomatic Alzheimer's disease with amyloid and tau pathology confirmed by PET imaging.[10][21]
-
Intervention: Donanemab or placebo administered intravenously every 4 weeks for up to 72 weeks.[10][21]
-
Primary Outcome Measure: Change from baseline to 76 weeks in the integrated Alzheimer's Disease Rating Scale (iADRS) score.[10][21]
-
Secondary Outcome Measures: Change in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score, amyloid plaque clearance, and changes in plasma glial fibrillary acidic protein.[10]
Nefiracetam (NCT00001933)
-
Study Design: A double-blind, placebo-controlled, parallel-group, Phase 2 trial.[13][14]
-
Participants: Patients with mild to moderate dementia due to probable Alzheimer's disease (Mini-Mental State Examination score of 12-25).[13][14]
-
Intervention: Nefiracetam or placebo for 20 weeks, with an optional 7-month extension.[14]
-
Primary Outcome Measures: Efficacy was assessed using standardized neuropsychological test instruments.[13]
-
Safety Measures: Monitored through frequent clinical evaluations and laboratory tests.[13]
Experimental Workflow Diagram
dot
digraph "Clinical_Trial_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
}
Generalized workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.
Conclusion
Standard Alzheimer's disease treatments, including cholinesterase inhibitors, an NMDA receptor antagonist, and anti-amyloid monoclonal antibodies, have demonstrated varying degrees of efficacy in large-scale, rigorous clinical trials and are approved for clinical use. In contrast, while the racetam class of compounds, including the representative agents aniracetam and nefiracetam, have proposed mechanisms of action that could be relevant to Alzheimer's disease, the clinical evidence supporting their use is limited and not of a comparable standard to the approved therapies.[22] Specifically for this compound, there is a lack of published preclinical and clinical data in the context of Alzheimer's disease, precluding any direct comparison. Further well-controlled clinical trials are necessary to establish the safety and efficacy of any racetam compound for the treatment of Alzheimer's disease.
References
- 1. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reviews: Effects of transdermal rivastigmine on ADAS-cog items in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine in Alzheimer’s Disease and Parkinson’s Disease Dementia: An ADAS-Cog Factor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial. Galantamine International-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine in Moderate to Severe Alzheimer's Disease: a Meta-Analysis of Randomised Clinical Trials - ProQuest [proquest.com]
- 9. Clarity AD Study | ACNR [acnr.co.uk]
- 10. neurologylive.com [neurologylive.com]
- 11. Aniracetam: Usage, Benefits, Side Effects, Dosage, and Efficacy [healthline.com]
- 12. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 13. Nefiracetam in the Treatment of Alzheimer's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 18. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media-us.eisai.com [media-us.eisai.com]
- 21. pcmedproject.com [pcmedproject.com]
- 22. caringsunshine.com [caringsunshine.com]
Cross-Validation of Nicoracetam's Putative Mechanism of Action: A Comparative Guide to the Racetam Family
Introduction: Nicoracetam, a member of the racetam family of nootropic compounds, is presumed to share a range of cognitive-enhancing mechanisms with its structural analogs. Due to a lack of specific experimental data on this compound, this guide provides a cross-validation of its potential mechanisms by objectively comparing the established actions of other prominent racetams: piracetam, aniracetam, oxiracetam, nefiracetam, and coluracetam. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies used to elucidate the complex pharmacology of this class of compounds.
Core Mechanisms of Action in the Racetam Family
The cognitive-enhancing effects of racetams are not attributed to a single, universally accepted mechanism. Instead, evidence points towards a multi-faceted interaction with several key neurotransmitter systems and cellular processes. The primary putative mechanisms include modulation of cholinergic and glutamatergic neurotransmission, neuroprotective effects, and enhancement of cerebral metabolism.
Comparative Analysis of Mechanistic Effects
The following tables summarize the quantitative data from various experimental studies on the effects of different racetams on their proposed biological targets.
Table 1: Modulation of the Cholinergic System
| Racetam | Target/Action | Quantitative Effect | Experimental Model |
| Piracetam | Muscarinic M1 Receptor Density | ~30-40% increase | Aged mouse frontal cortex |
| Oxiracetam | Acetylcholine (ACh) Release | ~63% increase at 100 mg/kg | Rat hippocampus (in vivo microdialysis)[1] |
| High-Affinity Choline Uptake (HACU) | ~31% increase with repeated administration | Rat hippocampus | |
| Aniracetam | Acetylcholine (ACh) Release | ~58% sustained increase at 100 mg/kg | Rat hippocampus (in vivo microdialysis)[1] |
| Nefiracetam | α4β2 Nicotinic ACh Receptor | Potentiation to 200-300% of control at 1 nM | Rat cortical neurons (patch-clamp)[2][3] |
| Coluracetam | High-Affinity Choline Uptake (HACU) | Enhances the rate-limiting step of ACh synthesis | Not specified |
Table 2: Modulation of the Glutamatergic System
| Racetam | Target/Action | Quantitative Effect | Experimental Model |
| Aniracetam | AMPA Receptor Deactivation/Desensitization | Slows receptor kinetics | Chick cochlear nucleus neurons |
| NMDA Receptor Function | EC50 ≤ 0.1 µM for attenuating kynurenate antagonism | Rat hippocampal slices[4] | |
| Piracetam | AMPA Receptor Modulation | Modest increase in fEPSP amplitude at 500 µM | Rat hippocampal slices[5] |
| Unifiram | AMPA Receptor-dependent Currents | EC50 of ~27 nM | Rat hippocampal CA1 slices[6] |
Table 3: Neuroprotective and Other Effects
| Racetam | Effect | Quantitative Data | Experimental Model |
| Piracetam | Neuroprotection against LPS-induced toxicity | Significant reduction in MDA levels and increased antioxidant enzyme activity at 200 and 400 mg/kg | Lipopolysaccharide-challenged mice[7] |
| Aniracetam | Brain-Derived Neurotrophic Factor (BDNF) | ~1.5-fold increase in BDNF levels (with AMPA) | Not specified[8] |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of selected racetams in the cholinergic and glutamatergic systems.
Caption: A typical experimental workflow for assessing acetylcholine release in vivo.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the extracellular levels of acetylcholine in a specific brain region of a freely moving animal following the administration of a racetam.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Experimental animals (e.g., Wistar rats)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Allow the animal to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Equilibration and Baseline Collection: Allow the system to equilibrate for at least one hour. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer the racetam compound (e.g., oxiracetam, 100 mg/kg, intraperitoneally) or vehicle control.[1]
-
Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.
-
Data Analysis: Express the acetylcholine levels in each post-administration sample as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes.
Whole-Cell Patch-Clamp Electrophysiology for Receptor Modulation
Objective: To measure the effect of a racetam on the ion currents mediated by a specific neurotransmitter receptor (e.g., nicotinic acetylcholine receptors).
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Perfusion system
-
Glass micropipettes
-
Cell culture of neurons or cell line expressing the receptor of interest (e.g., rat cortical neurons)
-
External and internal pipette solutions
-
Agonist (e.g., acetylcholine)
-
Racetam compound (e.g., nefiracetam)
Procedure:
-
Cell Preparation: Prepare a culture of the cells to be studied on a coverslip placed in a recording chamber on the microscope stage.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the appropriate internal solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a specific holding potential and record the baseline current.
-
Agonist Application: Apply the receptor agonist (e.g., acetylcholine) to the cell using the perfusion system and record the elicited ion current.
-
Racetam Application and Co-application: Perfuse the cell with the racetam compound (e.g., nefiracetam at 1 nM) for a period, then co-apply the agonist and the racetam.[2][3]
-
Data Analysis: Measure the amplitude of the agonist-induced current in the absence and presence of the racetam. Calculate the percentage potentiation or inhibition of the current by the racetam.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of a racetam on spatial learning and memory in rodents.
Materials:
-
Circular water tank
-
Submersible platform
-
Video tracking system and software
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Visual cues placed around the room
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Apparatus Setup: Fill the water tank with water and make it opaque. Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface. Arrange distinct visual cues around the room.[9][10][11]
-
Acquisition Phase (Training): For several consecutive days, place the animal in the water at different starting locations and allow it to swim and find the hidden platform. Record the time taken to find the platform (escape latency). If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.[11]
-
Drug Administration: Administer the racetam or vehicle control to the animals daily, a set time before the training trials.
-
Probe Trial (Memory Test): On the day after the last training session, remove the platform from the tank. Place the animal in the tank and allow it to swim for a fixed duration (e.g., 60 seconds).[11]
-
Data Analysis: The video tracking system records the animal's swim path. Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. Compare the performance of the racetam-treated group with the control group.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the comparative analysis of its well-studied analogs provides a strong foundation for postulating its pharmacological profile. It is highly probable that this compound interacts with the cholinergic and/or glutamatergic systems, and may possess neuroprotective properties. The experimental protocols detailed in this guide offer a clear framework for future research aimed at elucidating the specific mechanisms of this compound and further validating its potential as a cognitive-enhancing agent. The quantitative data presented herein underscores the diverse and nuanced effects of the racetam family, highlighting the need for continued investigation into this intriguing class of nootropics.
References
- 1. researchgate.net [researchgate.net]
- 2. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. jcdr.net [jcdr.net]
Benchmarking Nicoracetam Against Other AMPA Modulators: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of nicoracetam and other positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The content synthesizes available experimental data to benchmark their performance and elucidate their mechanisms of action.
Introduction to AMPA Receptors and Positive Allosteric Modulators
The AMPA receptor is a principal mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, a fundamental process for learning and memory.[1] Positive allosteric modulators of the AMPA receptor, often referred to as "ampakines," are compounds that do not activate the receptor directly but potentiate its function in the presence of the endogenous agonist, glutamate.[2] They achieve this primarily by reducing the rates of receptor deactivation (channel closing) and desensitization (entry into a prolonged inactive state), thereby enhancing the amplitude and duration of synaptic currents.[3][4] This mechanism of action has positioned AMPA PAMs as promising therapeutic agents for cognitive disorders.
This compound, also known as N-(nicotinoyl)-GABA[5], belongs to the racetam class of nootropics. While direct, quantitative comparative studies on this compound's modulation of AMPA receptors are limited in publicly accessible literature, its structural similarity to other well-characterized racetams, such as aniracetam, allows for informed inferences about its potential mechanism and efficacy. This guide will compare data from prominent AMPA PAMs to establish a benchmark against which this compound can be evaluated.
Electrophysiological Comparison of AMPA Receptor Modulators
The primary method for quantifying the effects of AMPA PAMs is patch-clamp electrophysiology, which measures the ion flow through the receptor channels in response to glutamate. Key parameters for comparison include the potentiation of the glutamate-evoked current, and the effects on receptor deactivation and desensitization kinetics.
Table 1: In Vitro Electrophysiological Profile of Representative AMPA PAMs
| Compound Class | Compound | Typical Concentration | Effect on AMPA Receptor Current | Effect on Deactivation | Effect on Desensitization | Primary Splice Isoform Selectivity |
| Racetam | Aniracetam | 1-5 mM | Moderate Potentiation | Slows | Slows[3] | Flop[6] |
| Benzothiadiazide | Cyclothiazide (CTZ) | 100 µM | Strong Potentiation | Minor Slowing | Strongly Inhibits[6] | Flip[6] |
| Ampakine | CX614 | 100 µM | Strong Potentiation | Markedly Slows | Minor Slowing[7] | Flop[7] |
| Biarylpropylsulfonamide | PF-4778574 | Sub-µM | High Potentiation | Slows | Slows | N/A |
Note: Data for this compound is not sufficiently available in the literature to be included in this direct comparison. Aniracetam serves as the closest structural analog.
Behavioral Studies: Cognitive Enhancement
The functional consequence of AMPA receptor modulation is often assessed through behavioral paradigms that measure learning and memory. The passive avoidance test is a common method used to evaluate the effects of nootropics on memory consolidation.[8][9] In this task, an animal learns to avoid an environment in which it previously received an aversive stimulus.
Table 2: Effects of Racetam-class Modulators on Passive Avoidance Task Performance
| Compound | Animal Model | Dosage | Administration Timing | Outcome on Memory Retention |
| Piracetam | Chicks | 10-50 mg/kg | Post-training | Increased recall at 24 hours[10] |
| Oxiracetam | Mice | 50 mg/kg | Pre-training | No significant effect on one-trial passive avoidance[11] |
| Aniracetam | N/A | N/A | N/A | Data from comparable single-trial passive avoidance studies are not readily available. |
| This compound | N/A | N/A | N/A | Data from passive avoidance studies are not readily available. |
Note: While a direct comparison in the same study is ideal, the available literature shows varying effects of racetams depending on the specific compound, dosage, and experimental protocol.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is fundamental for assessing the modulatory effects of compounds on AMPA receptors expressed in cultured neurons or heterologous systems (e.g., HEK293 cells).
Objective: To measure the potentiation of glutamate-evoked currents and the changes in receptor deactivation and desensitization kinetics in the presence of an AMPA PAM.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or transfected HEK293 cells expressing specific AMPA receptor subunits.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution (e.g., artificial cerebrospinal fluid).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.
-
Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane, followed by membrane rupture to gain electrical access to the cell's interior.
-
Agonist Application: Use a rapid solution exchange system to apply a short pulse (e.g., 1 ms) of glutamate to evoke an AMPA receptor-mediated current. This allows for the measurement of the deactivation rate.
-
Desensitization Protocol: Apply a longer pulse (e.g., 100 ms) of glutamate to measure the rate and extent of receptor desensitization.
-
Compound Application: Bath-apply the test compound (e.g., this compound) at various concentrations and repeat the glutamate application protocols to determine the compound's effect on current amplitude, deactivation, and desensitization.
-
Data Analysis: Measure the peak current amplitude, and fit the decay phases of the currents with exponential functions to determine the time constants for deactivation and desensitization. Calculate the potentiation as the percentage increase in the peak current in the presence of the compound compared to control.
Passive Avoidance Behavioral Task
This protocol assesses the effect of a test compound on learning and memory consolidation.[8]
Objective: To determine if the administration of an AMPA PAM enhances long-term memory of an aversive event.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Training):
-
Place the animal (e.g., a mouse or rat) in the light compartment.
-
Animals naturally prefer the dark, so they will typically cross over to the dark compartment.
-
Once the animal enters the dark compartment, deliver a mild, brief foot shock.
-
Administer the test compound or vehicle at a predetermined time relative to the training (e.g., pre-training or immediately post-training).
-
-
Retention Trial (Testing):
-
After a set retention interval (typically 24 hours), place the animal back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis: A longer step-through latency in the drug-treated group compared to the control group indicates enhanced memory of the aversive stimulus.
Visualizations: Signaling Pathways and Workflows
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of AMPA receptor activation and modulation.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing AMPA PAMs using patch-clamp electrophysiology.
Conclusion
The landscape of AMPA receptor positive allosteric modulators is diverse, with different chemical classes exhibiting distinct pharmacological profiles. While compounds like cyclothiazide are potent inhibitors of desensitization, racetams such as aniracetam appear to modulate both deactivation and desensitization.[3][6]
Direct, publicly available data benchmarking this compound against these other modulators is currently scarce. However, based on its structural similarity to aniracetam, it is hypothesized that this compound functions as a low-to-moderate potency AMPA PAM, likely affecting both deactivation and desensitization of the receptor, with a preference for the "flop" splice variants. Further electrophysiological and behavioral studies are necessary to precisely quantify its efficacy and potency relative to other established AMPA modulators. This guide provides the foundational context and experimental frameworks necessary for conducting such comparative investigations.
References
- 1. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide and Nicotinoyl-Gamma-Aminobutyric Acid as Neuroprotective Agents Against Type 1 Diabetes-Induced Nervous System Impairments in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by Cyclothiazide, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passive (or Inhibitory) Avoidance [augusta.edu]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oxiracetam-nicotine combinations on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicoracetam Clinical Data: A Comparative Meta-Analysis of Racetam Nootropics
Despite interest in the cognitive-enhancing potential of nicoracetam, a comprehensive meta-analysis of its clinical trial data is not feasible at this time due to a lack of publicly available, peer-reviewed clinical studies. Extensive searches have not yielded specific clinical trial results for this compound for cognitive impairment, dementia, or Alzheimer's disease.
Therefore, this guide provides a comparative analysis of two other prominent members of the racetam family, piracetam and aniracetam , for which more extensive clinical data and meta-analyses are available. This information is intended to offer a broader context for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of racetam-class nootropics.
Comparative Efficacy of Piracetam and Aniracetam
The following tables summarize key quantitative data from clinical trials and meta-analyses of piracetam and aniracetam.
Table 1: Efficacy of Piracetam in Cognitive Impairment (Meta-Analysis)
| Outcome Measure | No. of Studies | No. of Participants | Treatment | Dosage Range | Duration | Key Finding |
| Clinical Global Impression of Change (CGIC) | 19 | 1,488 | Piracetam vs. Placebo | 2.4 - 8.0 g/day | 6 - 52 weeks | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99, p<0.001)[1] |
Table 2: Comparative Efficacy of Aniracetam in Cognitive Impairment
| Study Design | No. of Participants | Treatment Groups | Dosage | Duration | Key Findings |
| Prospective, open-label study | 276 | No treatment (n=75), Aniracetam monotherapy (n=58), ChEIs monotherapy (n=68), Combined treatment (n=68) | Aniracetam: 1500 mg/day | 12 months | Aniracetam maintained neuropsychological parameters at 6 and 12 months; showed significantly better cognitive performance than ChEIs at 6 months in mild dementia.[2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical trial data. Below is a generalized experimental protocol for a typical clinical trial investigating a nootropic agent in patients with cognitive impairment, based on common elements from studies on piracetam and aniracetam.
Aims: To evaluate the efficacy and safety of the investigational nootropic drug compared to a placebo in patients with mild to moderate dementia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Patients aged 50 and above with a diagnosis of mild to moderate dementia (e.g., Alzheimer's disease, vascular dementia) according to established diagnostic criteria (e.g., NINCDS-ADRDA). A Mini-Mental State Examination (MMSE) score between 15 and 25.
-
Exclusion Criteria: Severe dementia, major psychiatric disorders, recent stroke, or other neurological conditions that could interfere with cognitive assessment.
Intervention:
-
Investigational Group: Oral administration of the nootropic drug at a specified dose (e.g., Aniracetam 1500 mg/day).[2]
-
Control Group: Oral administration of a matching placebo.
Duration: 6 to 12 months, with assessments at baseline, 3, 6, and 12 months.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in a standardized cognitive assessment scale, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Secondary Efficacy Endpoints:
-
Clinical Global Impression of Change (CGIC).
-
Activities of Daily Living (ADL) scales.
-
Neuropsychiatric Inventory (NPI) for behavioral symptoms.
-
Mini-Mental State Examination (MMSE).
-
-
Safety Endpoints: Incidence of adverse events, vital signs, and laboratory tests (hematology, biochemistry, urinalysis).
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Changes from baseline in cognitive scores between the treatment and placebo groups are compared using appropriate statistical tests, such as ANCOVA, with baseline scores as a covariate.
Visualizing Molecular Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound
Given that this compound is a racetam derivative, its mechanism of action is likely to overlap with other compounds in this class. The following diagram illustrates a plausible signaling pathway, drawing on the known effects of related racetams like aniracetam on cholinergic and glutamatergic systems.[3][4][5]
Generalized Experimental Workflow for a Nootropic Clinical Trial
The following diagram outlines the typical workflow of a clinical trial for a nootropic drug, from patient recruitment to data analysis.
Logical Relationships of Clinical Endpoints
This diagram illustrates the logical connections between various endpoints used to assess the efficacy of nootropic drugs in dementia trials.
References
- 1. Racetam - Wikipedia [en.wikipedia.org]
- 2. cereflexlabs.com [cereflexlabs.com]
- 3. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniracetam enhances glutamatergic transmission in the prefrontal cortex of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aniracetam? [synapse.patsnap.com]
Independent Verification of Racetam Nootropics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nicoracetam and other prominent racetam-class nootropics: piracetam, aniracetam, and oxiracetam. While this compound is structurally similar to aniracetam, there is a notable scarcity of publicly available research findings, including synthesis, mechanism of action, and clinical data. Therefore, this document will focus on a detailed comparison of the well-researched alternatives to provide a valuable resource for the scientific community.
Chemical Structures
The foundational structure of the racetam class is the 2-pyrrolidone nucleus. Variations in the substituent at the nitrogen atom give rise to the different pharmacological profiles of these compounds.
-
This compound: Features a nicotinoyl group attached to the pyrrolidone ring. Its structure suggests it is a pyridine analog of aniracetam.
-
Piracetam: The parent compound of the racetam family, with an acetamide group.[1][2]
-
Aniracetam: Characterized by an anisoyl group, making it more lipophilic than piracetam.[3][4]
-
Oxiracetam: A hydroxylated derivative of piracetam.[5]
Comparative Efficacy and Safety
The following tables summarize the available quantitative data on the efficacy and safety of piracetam, aniracetam, and oxiracetam from preclinical and clinical studies. Due to the lack of available data, this compound is not included in this comparison.
Table 1: Preclinical Efficacy in Cognitive Enhancement
| Compound | Animal Model | Cognitive Task | Key Findings |
| Piracetam | Aged mice | Dissociated brain cells | Improved mitochondrial membrane potential and ATP production.[6][7] |
| Rats with scopolamine-induced amnesia | Morris Water Maze | Significantly increased the number of entries and time spent in the target quadrant compared to the scopolamine-treated group.[8] | |
| Aniracetam | Mice | Not specified | Has shown potential in improving both short-term and long-term memory.[9] |
| Oxiracetam | Learning-impaired DBA/2 mice | Morris Water Maze | Demonstrated a significant increase in spatial learning performance, correlated with an increase in membrane-bound Protein Kinase C (PKC).[10] |
| Rats | Not specified | Appears to increase acetylcholine utilization in the cortex and hippocampus, with effects more potent and prolonged than Piracetam.[11] |
Table 2: Clinical Data and Safety Profile
| Compound | Study Population | Dosage | Key Findings | Common Adverse Effects |
| Piracetam | Patients with cognitive disorders of cerebrovascular and traumatic origins | Not specified | Effective in treatment; overall effect on lowering depression and anxiety was higher than improving memory.[12] | Generally well-tolerated. |
| Aniracetam | Healthy volunteers with scopolamine-induced amnesia | Single dose | Reduced drug-induced amnesia.[11] | Unrest, anxiety, uneasiness, and insomnia (typically mild and transient). |
| Oxiracetam | Elderly patients with mental disorders | Not specified | Showed improvements in "the memory factor".[11] | Generally well-tolerated.[10] |
Mechanisms of Action
The precise mechanisms of action for racetams are still under investigation, but several key pathways have been identified.
Piracetam: Mitochondrial Function Enhancement
Piracetam is believed to improve cognitive function, particularly in instances of brain impairment, by enhancing mitochondrial function.[1] It has been shown to improve the fluidity of mitochondrial membranes, which can lead to increased ATP synthesis.[1] This is especially relevant in the context of aging and neurodegenerative diseases where mitochondrial dysfunction is a known factor.[1][6][7]
Aniracetam: Modulation of AMPA Receptors
Aniracetam is known to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity.[13][14] It is thought to slow the desensitization of these receptors, thereby enhancing glutamatergic neurotransmission.[13][14] This action is believed to be a primary contributor to its nootropic effects.[14]
Oxiracetam: Involvement of Protein Kinase C
Oxiracetam's mechanism appears to involve the activation of Protein Kinase C (PKC), an enzyme that plays a significant role in signal transduction and is implicated in learning and memory processes.[15] Studies have shown that oxiracetam can increase the activity of membrane-bound PKC in the hippocampus.[10][15]
References
- 1. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer piracetam [frontiersin.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Aniracetam - Wikipedia [en.wikipedia.org]
- 4. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. nootropicology.com [nootropicology.com]
- 10. Oxiracetam - Wikipedia [en.wikipedia.org]
- 11. drugs.selfdecode.com [drugs.selfdecode.com]
- 12. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 15. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Racetam Class of Compounds: Pharmacology, Efficacy, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The racetam class of compounds, a group of synthetic nootropics sharing a common 2-pyrrolidone nucleus, has been a subject of scientific inquiry for decades.[1] First synthesized in the 1960s with the discovery of piracetam, this class has expanded to include a variety of derivatives, each with unique pharmacological profiles and potential therapeutic applications.[2] This guide provides an objective comparison of the performance of key racetam compounds, supported by available experimental data, to aid researchers and drug development professionals in their understanding of this fascinating class of molecules.
Mechanisms of Action: A Multifaceted Approach
The precise mechanisms of action for many racetams are not fully elucidated; however, research points to several key signaling pathways and molecular targets.[3] Generally, racetams exhibit negligible affinity for common central nervous system receptors but are understood to modulate central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[1]
A primary mechanism for several racetams, including piracetam and aniracetam, is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4] This modulation enhances excitatory synaptic transmission. Other racetams, like nefiracetam, have been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function and modulate GABAergic pathways.[5][6] The anticonvulsant racetams, such as levetiracetam, have a distinct mechanism, binding to the synaptic vesicle glycoprotein 2A (SV2A).[1] Phenylpiracetam is unique in its action as a dopamine reuptake inhibitor.[1]
Comparative Quantitative Data
To facilitate a direct comparison of the pharmacological properties of various racetam compounds, the following tables summarize available quantitative data from preclinical studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different methodologies employed.
| Compound | Primary Target | Action | Affinity (Kd/Ki) | Potency (EC50/IC50) | Reference |
| Piracetam | AMPA Receptor | Positive Allosteric Modulator | Low affinity | Not consistently reported | [2] |
| Aniracetam | AMPA Receptor | Positive Allosteric Modulator | Not consistently reported | ~0.1 µM (for modulation of NMDA receptor function) | [7] |
| Oxiracetam | AMPA Receptor | Positive Allosteric Modulator | Not consistently reported | Not consistently reported | [4] |
| Nefiracetam | NMDA Receptor | Potentiator | Nanomolar interactions with neurotransmitter receptors | Maximum potentiation at 10 nM | [1][6] |
| GABA-A Receptor | Modulator | - | Potentiation of GABA-induced currents at 10 µM | [3] | |
| Pramiracetam | High-Affinity Choline Uptake (HACU) | Enhancer | Not applicable | Effective at 44 and 88 mg/kg IP in rats | [8] |
| Phenylpiracetam | Dopamine Transporter (DAT) | Inhibitor | Not consistently reported | IC50 of 5.86 μM for α4β2 nicotinic acetylcholine receptors | [9] |
| Levetiracetam | Synaptic Vesicle Glycoprotein 2A (SV2A) | Ligand | Kd values of 25-30 nM (high affinity) and 200-275 nM (low affinity) | Not applicable | [10] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows discussed in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays used in the study of racetam compounds.
Whole-Cell Patch-Clamp Electrophysiology for AMPA/NMDA Receptor Modulation
This technique is used to measure the ion currents passing through AMPA and NMDA receptors in response to agonist application and to assess the modulatory effects of racetam compounds.[11][12]
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on coverslips. For recombinant receptor studies, human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired receptor subunits.[11]
-
Recording Setup: Recordings are performed in the whole-cell configuration using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2. The external solution (extracellular fluid) contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. To isolate specific receptor currents, antagonists for other receptors are often added (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors when studying AMPA receptors).
-
Agonist and Compound Application: Agonists (e.g., glutamate, AMPA, NMDA) and test compounds (racetams) are applied to the cells via a rapid perfusion system. This allows for precise control of the timing and concentration of drug application.
-
Data Acquisition and Analysis: Currents are recorded and digitized. The peak amplitude, decay time constant, and other kinetic properties of the currents are analyzed to determine the effect of the racetam compound on receptor function. Dose-response curves are generated to calculate EC₅₀ or IC₅₀ values.[11]
Radioligand Binding Assay for SV2A Receptor
This assay is used to determine the binding affinity of compounds like levetiracetam to the SV2A protein.[13][14][15]
-
Membrane Preparation: Brain tissue (e.g., human or rat cortex) or cells expressing the recombinant SV2A protein are homogenized in a buffer and centrifuged to isolate the membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined using a protein assay (e.g., BCA assay).[14][15]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]ucb 30889, a levetiracetam analog) at a specific concentration. To determine the affinity of an unlabeled compound (e.g., levetiracetam), a competition binding experiment is performed where the membranes are incubated with the radioligand and varying concentrations of the unlabeled compound.[15]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[14][15]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. For competition assays, the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14]
High-Affinity Choline Uptake (HACU) Assay
This assay measures the rate of choline uptake into cholinergic nerve terminals, a process that can be modulated by compounds like pramiracetam.[1][5][10]
-
Cell/Synaptosome Preparation: The assay can be performed using cultured cholinergic cells (e.g., human neuroblastoma SK-N-SH cells) or synaptosomes (isolated nerve terminals) prepared from brain tissue (e.g., rat hippocampus).[1][5]
-
Uptake Experiment: The cells or synaptosomes are incubated in a buffer containing radiolabeled choline (e.g., [³H]-choline) and the test compound at various concentrations. The incubation is carried out for a short period (e.g., 2-10 minutes) at a physiological temperature (e.g., 37°C).[5]
-
Termination of Uptake: The uptake is stopped by rapidly cooling the samples and washing them with ice-cold buffer to remove extracellular [³H]-choline.
-
Quantification: The cells or synaptosomes are then lysed, and the amount of intracellular [³H]-choline is quantified using a liquid scintillation counter.[5]
-
Data Analysis: The rate of choline uptake is calculated and expressed as pmol/min/mg of protein. To determine the high-affinity component of uptake, parallel experiments are conducted in the presence of a selective HACU inhibitor like hemicholinium-3 (HC-3). The HC-3-sensitive uptake represents the activity of the high-affinity choline transporter. The effect of the test compound on HACU is then determined by comparing the uptake rates in the presence and absence of the compound.[1][5]
Conclusion
The racetam class of compounds presents a diverse array of pharmacological activities, primarily through the modulation of key neurotransmitter systems involved in cognitive processes. While piracetam, aniracetam, and oxiracetam are known for their positive allosteric modulation of AMPA receptors, other members like nefiracetam, pramiracetam, phenylpiracetam, and levetiracetam exhibit distinct mechanisms of action. The quantitative data, though not always directly comparable across studies, provides valuable insights into the relative potencies and affinities of these compounds. The experimental protocols outlined here serve as a foundation for further research into the nuanced pharmacology of this intriguing class of nootropics. Future studies employing standardized, direct comparative methodologies will be crucial for a more definitive understanding of the therapeutic potential of the racetam family.
References
- 1. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racetam - Wikipedia [en.wikipedia.org]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. ovid.com [ovid.com]
Safety Operating Guide
Navigating the Disposal of Nicoracetam: A Guide for Laboratory Professionals
The primary regulatory framework for pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3][4] Nicoracetam is not currently listed as a DEA-controlled substance. Therefore, its disposal protocol falls under the EPA's guidelines for chemical and pharmaceutical waste.
Characterization of this compound Waste
The initial step in determining the proper disposal pathway for any chemical is to assess its potential hazards. Based on available data for similar racetam compounds like Piracetam and Aniracetam, this compound is generally considered non-hazardous.[5][6][7][8] However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information on hazards, handling, and personal protective equipment (PPE). In the absence of a specific SDS for this compound, a conservative approach, treating it as a standard non-hazardous chemical waste, is recommended.
| Property | Information | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C11H12N2O3 | PubChem[9] |
| Hazard Classification | Not explicitly classified as hazardous. Assumed non-hazardous based on related compounds. | General Chemical Information |
| DEA Schedule | Not a controlled substance. | DEA Regulations |
Recommended Disposal Procedures
For research quantities of this compound, the following step-by-step procedure, aligned with general best practices for non-hazardous pharmaceutical waste, should be followed:
-
Segregation: Do not mix this compound waste with general laboratory trash or hazardous waste streams unless explicitly required by your institution's waste management plan.
-
Containerization: Place solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."
-
Consult Institutional Guidelines: Every research institution has a dedicated Environmental Health and Safety (EHS) department. It is imperative to consult with your EHS office to understand the specific procedures and waste streams established at your facility.
-
Waste Pickup: Arrange for the collection of the chemical waste through your institution's EHS-approved waste management vendor. These vendors are equipped to handle the final disposal, which for many non-hazardous pharmaceuticals, is incineration at a permitted facility.[2]
Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. While some guidelines exist for household disposal of non-prescription medications, these are not appropriate for a laboratory setting.[10][11][12] The EPA's regulations for healthcare and research facilities, including the ban on sewering of hazardous waste pharmaceuticals under Subpart P, underscore the importance of proper disposal channels.[2][13]
Logical Workflow for this compound Disposal
The decision-making process for the disposal of this compound in a laboratory setting can be visualized as follows:
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals. This commitment to proper chemical handling is fundamental to maintaining a safe and compliant research environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | C11H12N2O3 | CID 3047790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. pacecares.primetherapeutics.com [pacecares.primetherapeutics.com]
- 13. epa.gov [epa.gov]
Essential Safety and Handling Guidelines for Nicoracetam
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Nicoracetam. The following guidelines are based on safety data for structurally related nootropic compounds, such as Piracetam and Aniracetam, and general laboratory safety protocols. It is crucial to handle this compound with care and to conduct a thorough risk assessment before use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical, and its toxicological properties have not been extensively studied. Based on data from similar compounds, it should be handled as a potentially hazardous substance.
Potential Hazards:
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is essential when handling this compound:
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber or neoprene).[4] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5] | To protect eyes from splashes and dust. |
| Respiratory Protection | A lightweight disposable mask covering the mouth and nose.[4] | To prevent inhalation of dust. |
| Body Protection | A laboratory coat or apron.[4] | To protect clothing and skin from contamination. |
Safe Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Workflow for Handling this compound:
Step-by-Step Handling Procedures:
-
Preparation:
-
Conduct a risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the handling area (e.g., a well-ventilated space or a fume hood) by cleaning and de-cluttering the surfaces.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Avoid the formation of dust and aerosols.[1]
-
Use a dedicated, clean set of tools (spatulas, weighing paper, etc.).
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all waste materials, including contaminated PPE.
-
Store the remaining this compound in a clearly labeled, sealed container in a secure location.
-
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[3]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan
Unused this compound and contaminated waste must be disposed of safely to prevent environmental contamination and accidental exposure.
Disposal of Unused this compound:
-
Do not flush down the toilet or drain unless specifically instructed. [7][8]
-
Mix with an undesirable substance: For solid this compound, dissolve it in a small amount of water or another suitable solvent. Then, mix it with an unappealing substance like used coffee grounds or cat litter.[7][9]
-
Seal in a container: Place the mixture in a sealable bag or container to prevent leakage.[7][9]
-
Dispose of in household trash: Throw the sealed container in the regular trash.[7][9]
Disposal of Contaminated Materials:
-
Items such as gloves, masks, and weighing papers that have come into contact with this compound should be considered contaminated waste.
-
Place all contaminated items in a dedicated, sealed waste bag.
-
Dispose of the sealed bag in accordance with your institution's hazardous waste disposal procedures.[10]
Toxicity Data (of Related Compounds)
The following table summarizes available acute toxicity data for Piracetam and Aniracetam, which may provide an indication of the potential toxicity of this compound.
| Compound | Route of Administration | Species | LD50 (Lethal Dose, 50%) |
| Piracetam | Oral | Mouse | 2000 mg/kg[3] |
| Aniracetam | Oral | Rat | 4,500 mg/kg[11] |
| Aniracetam | Oral | Mouse | 3,648 mg/kg[11] |
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Personal safety and protective clothing [fao.org]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.civicplus.com [content.civicplus.com]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
- 10. ph.health.mil [ph.health.mil]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
